molecular formula C9H10O6S2 B3005724 3,5-bis(methylsulfonyl)benzoic Acid CAS No. 90536-91-7

3,5-bis(methylsulfonyl)benzoic Acid

Cat. No.: B3005724
CAS No.: 90536-91-7
M. Wt: 278.29
InChI Key: QFEITAHBBXTWDV-UHFFFAOYSA-N
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Description

3,5-bis(methylsulfonyl)benzoic Acid is a useful research compound. Its molecular formula is C9H10O6S2 and its molecular weight is 278.29. The purity is usually 95%.
BenchChem offers high-quality 3,5-bis(methylsulfonyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-bis(methylsulfonyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-bis(methylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEITAHBBXTWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90536-91-7
Record name 3,5-bis(methylsulfonyl)benzoic acid
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Foundational & Exploratory

3,5-bis(methylsulfonyl)benzoic acid (CAS 90536-91-7): A Strategic Building Block in Targeted Therapeutics and Proteomic Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and proteomics, the rational design of pharmacophores requires building blocks that can precisely tune a molecule's electronic properties, solubility, and target-binding thermodynamics. 3,5-bis(methylsulfonyl)benzoic acid (CAS 90536-91-7) has emerged as a highly specialized intermediate. Characterized by its two strongly electron-withdrawing methylsulfonyl groups, this compound is instrumental in synthesizing bis-sulfone derivatives—a class of molecules renowned for their application as antineoplastic prodrugs and high-affinity enzyme inhibitors.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical properties and practical, bench-level execution. This whitepaper details the structural rationale, mechanistic utility, and self-validating synthetic protocols for integrating CAS 90536-91-7 into your drug development pipeline.

Structural Rationale and Physicochemical Profiling

The utility of 3,5-bis(methylsulfonyl)benzoic acid stems directly from the profound electronic and steric effects of the bis-sulfone moiety. The methylsulfonyl group ( −SO2​CH3​ ) is one of the most powerful neutral electron-withdrawing groups used in medicinal chemistry.

When positioned at the meta positions (3 and 5) of a benzoic acid ring, the two sulfonyl groups exert a massive inductive and resonance pull (combined Hammett constant Σσm​≈+1.44 ). This electron deficiency makes the aromatic ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), a critical feature for extending the half-life of lead compounds. Furthermore, the four sulfonyl oxygens act as potent hydrogen-bond acceptors, capable of displacing high-energy water molecules in target active sites to drive binding affinity.

Quantitative Data: Physicochemical Properties

Table 1: Key physicochemical parameters of CAS 90536-91-7 and their impact on drug design.

PropertyValueCausality / Impact on Drug Design
Molecular Weight 278.30 g/mol [1]Low enough to serve as a peripheral pharmacophore without violating Lipinski's Rule of 5 for the final drug construct.
Predicted XLogP -0.1[2]Highly polar; dramatically improves the aqueous solubility of otherwise lipophilic lead compounds.
Polar Surface Area (PSA) ~122.3 ŲHigh PSA restricts blood-brain barrier (BBB) permeability, making it ideal for targeting peripheral tissues or tumors.
H-Bond Acceptors 6Enables extensive hydrogen-bonding networks within kinase or alkyltransferase active sites.

Mechanistic Insights: The Bis-Sulfone Pharmacophore

The bis(methylsulfonyl) motif is not merely a structural spacer; it is an active participant in mechanism-based inhibition and prodrug activation. Historically, bis(methylsulfonyl) derivatives have been pivotal in the development of antineoplastic agents. For example, sulfonylhydrazine prodrugs like 3[3] and 4[4] utilize the bis-sulfone structure to selectively target oxygen-deficient tumor cells and inhibit O6 -alkylguanine-DNA alkyltransferase (AGT).

When 3,5-bis(methylsulfonyl)benzoic acid is coupled to a targeting ligand, the resulting conjugate leverages the bis-sulfone motif to anchor the drug within the target's active site. The thermodynamic driving force is twofold: the enthalpic gain from new hydrogen bonds and the entropic gain from displacing ordered water molecules.

Mechanism A Bis-Sulfone Motif (CAS 90536-91-7) B Target Active Site (e.g., AGT / Kinase) A->B Binding Event C Water Displacement (Entropic Gain) B->C Thermodynamics D H-Bonding Network (Enthalpic Gain) B->D Structural E High-Affinity Inhibition C->E D->E

Fig 1. Thermodynamic and structural mechanism of target inhibition by bis-sulfone motifs.

Experimental Workflows and Self-Validating Protocols

To successfully integrate CAS 90536-91-7 into your targeted therapeutics, you must navigate its unique reactivity. The extreme electron deficiency of the aromatic ring significantly lowers the pKa​ of the carboxylic acid, making the carboxylate a poor nucleophile during standard carbodiimide (EDC/DCC) coupling. Therefore, highly efficient uronium-based coupling agents (like HATU) are mandatory.

Protocol 1: HATU-Mediated Amide Coupling of CAS 90536-91-7

This protocol is designed as a self-validating system; in-process LC-MS checks ensure that the highly reactive intermediate is formed before the precious amine is introduced.

Step 1: Reagent Solubilization & Base Addition

  • Action: Dissolve 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Cool the mixture to 0°C under N2​ , then add N,N -Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

  • Causality: The high polarity of the bis-sulfone dictates the use of DMF; it will crash out in DCM or THF. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile. Cooling to 0°C controls the exothermic formation of the active OAt ester.

Step 2: Self-Validation of Activation (In-Process Control)

  • Action: Stir for 15 minutes at 0°C. Pull a 5 µL aliquot, quench in 100 µL Methanol, and inject into LC-MS.

  • Causality: You must verify the quantitative formation of the methyl ester (from the MeOH quench of the OAt ester) before proceeding. If unreacted acid remains, the coupling will fail.

Step 3: Amine Introduction

  • Action: Add the target primary or secondary amine (1.2 eq) dissolved in minimal DMF. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Causality: While the activated OAt ester is highly electrophilic, the two bulky meta-sulfonyl groups create a steric shield. Warming to room temperature provides the necessary kinetic energy to drive the amidation to completion.

Step 4: Quench and RP-HPLC Purification

  • Action: Quench with saturated NH4​Cl (aq). Purify directly via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Causality: Standard liquid-liquid extraction is highly inefficient here because the resulting bis-sulfone amide will partition heavily into the aqueous layer or form an intractable emulsion due to its high PSA (~122 Ų). Direct RP-HPLC is the only reliable method for isolating the pure compound.

Workflow A CAS 90536-91-7 B HATU/DIPEA Activation (Anhydrous DMF) A->B 0°C, 15 min C Amide Coupling (Primary/Secondary Amine) B->C RT, 2-4 hrs D RP-HPLC Purification (C18, MeCN/H2O) C->D Reaction Quench E Validated Inhibitor D->E >95% Purity

Fig 2. Optimized synthetic workflow for generating bis-sulfone targeted inhibitors.

Data Interpretation and Troubleshooting

When evaluating the biological data of your new bis-sulfone derivative, pay close attention to the binding kinetics.

  • Slow-Off Rates: In Surface Plasmon Resonance (SPR) assays, bis-sulfone compounds frequently exhibit unusually slow dissociation rates ( koff​ ). This is a direct consequence of the deep hydrogen-bonding network established by the −SO2​CH3​ groups. Do not mistake a slow koff​ for covalent binding unless you have designed a specific electrophilic trap (such as the chloroethylhydrazine moieties seen in legacy antineoplastics[3]).

  • Solubility Artifacts in Assays: Despite a favorable XLogP, the rigid, planar nature of the bis-sulfone aromatic system can lead to π−π stacking and aggregation in aqueous buffer. Always run dynamic light scattering (DLS) controls on your assay buffers to ensure you are measuring true target inhibition, not non-specific aggregation artifacts.

Sources

properties of 3,5-bis(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-bis(methylsulfonyl)benzoic acid: Properties, Synthesis, and Applications

Introduction

3,5-bis(methylsulfonyl)benzoic acid is an organic compound featuring a benzoic acid core substituted with two methylsulfonyl groups.[1] Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as the basis for a wide range of therapeutic agents.[2][3] The introduction of sulfonyl groups can significantly modulate the physicochemical and biological properties of a molecule.[4] This guide provides a comprehensive overview of the known and inferred , its synthesis, and potential applications in research and drug development.

Physicochemical Properties

The are dictated by its constituent functional groups: the carboxylic acid and the two methylsulfonyl groups.

Structural Information

The chemical structure of 3,5-bis(methylsulfonyl)benzoic acid is presented below.

Caption: Chemical structure of 3,5-bis(methylsulfonyl)benzoic acid.

Table 1: Physicochemical Properties of 3,5-bis(methylsulfonyl)benzoic acid and Related Compounds

Property3,5-bis(methylsulfonyl)benzoic acid3-(methylsulfonyl)benzoic acidBenzoic Acid
Molecular Formula C9H10O6S2[1]C8H8O4S[5]C7H6O2
Molecular Weight 278.3 g/mol [1]200.22 g/mol 122.12 g/mol
Appearance Inferred: White to off-white crystalline solid[6]White to off-white crystalline solid[6]White crystalline solid
Melting Point (°C) Not available141-143122.4
Boiling Point (°C) Not available269.6 at 760 mmHg249
Water Solubility Inferred: Largely insoluble[6]Slightly soluble[6]Slightly soluble (3.4 g/L at 25 °C)
pKa Inferred: < 4.2[3][7]Not available4.2[3]
LogP (predicted) -0.1[1]Not available1.87
Acidity and pKa

The carboxylic acid group imparts acidic properties to the molecule. Sulfonic acids are generally strong organic acids, with pKa values that can rival mineral acids.[7] While 3,5-bis(methylsulfonyl)benzoic acid is a carboxylic acid and not a sulfonic acid, the strongly electron-withdrawing nature of the two methylsulfonyl groups is expected to increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid (pKa 4.2).[3] This is due to the stabilization of the resulting carboxylate anion through induction.

Solubility

The presence of the polar carboxylic acid and two sulfonyl groups suggests some solubility in polar organic solvents.[6] However, the overall crystalline nature and the benzene ring may lead to limited solubility in water, a characteristic observed in the related 3-(methylsulfonyl)benzoic acid.[6]

Thermal Stability

Sulfonyl-containing compounds are known for their thermal stability due to the strong C-S and S-O bonds.[7][8] It is anticipated that 3,5-bis(methylsulfonyl)benzoic acid would exhibit good thermal resilience.

Synthesis

A plausible synthetic route to 3,5-bis(methylsulfonyl)benzoic acid could involve the oxidation of the corresponding methylsulfanyl or methylsulfinyl precursors. A general patent describes the preparation of methylsulfonylbenzoic acids by oxidizing methylsulfonyl toluene with nitric acid and air in the presence of a vanadium or cobalt catalyst.[9]

G 3,5-dimethylthiobenzoic acid 3,5-dimethylthiobenzoic acid 3,5-bis(methylsulfonyl)benzoic acid 3,5-bis(methylsulfonyl)benzoic acid 3,5-dimethylthiobenzoic acid->3,5-bis(methylsulfonyl)benzoic acid Oxidation (e.g., H2O2, m-CPBA)

Caption: A potential synthetic pathway to 3,5-bis(methylsulfonyl)benzoic acid.

Potential Applications in Drug Discovery

While there is no specific literature on the biological activity of 3,5-bis(methylsulfonyl)benzoic acid, its structural motifs are present in compounds with known pharmacological effects.

Anti-inflammatory and Antitumor Agents

Benzoic acid derivatives are a cornerstone in the development of various therapeutic agents, including anti-inflammatory and antitumor drugs.[2][6][10] The sulfonyl group is also a key feature in many biologically active molecules. For instance, celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety.[4]

Enzyme Inhibition

The structural features of 3,5-bis(methylsulfonyl)benzoic acid make it a candidate for investigation as an enzyme inhibitor. Benzoic acid derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs).[2]

P2Y14 Receptor Antagonism

Recently, 3-sulfonamido benzoic acid derivatives have been identified as potent P2Y14 receptor antagonists with anti-inflammatory effects, suggesting a potential therapeutic application in acute lung injury.[11] This highlights the potential of the sulfonamido benzoic acid scaffold in drug discovery.

Experimental Protocols

The following are example protocols for the characterization of 3,5-bis(methylsulfonyl)benzoic acid, based on standard methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from a validated protocol for dichlorobenzoic acid isomers and is suitable for determining the purity of 3,5-bis(methylsulfonyl)benzoic acid.[12]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of 3,5-bis(methylsulfonyl)benzoic acid in 100 mL of methanol to prepare a stock solution. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare a sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 235 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area.

Determination of pKa by Potentiometric Titration

Instrumentation:

  • pH meter with a combination electrode

  • Stir plate and stir bar

  • Buret

Reagents:

  • 3,5-bis(methylsulfonyl)benzoic acid

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Deionized water

  • Co-solvent (e.g., methanol or ethanol) if the compound has low water solubility

Procedure:

  • Accurately weigh a known amount of 3,5-bis(methylsulfonyl)benzoic acid and dissolve it in a known volume of deionized water (with a co-solvent if necessary).

  • Place the solution on the stir plate and immerse the pH electrode.

  • Titrate the solution with the standardized sodium hydroxide solution, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at half the equivalence point volume.

Conclusion

3,5-bis(methylsulfonyl)benzoic acid is a molecule with interesting potential, stemming from its combination of a benzoic acid scaffold and two strongly electron-withdrawing methylsulfonyl groups. While direct experimental data is limited, its properties can be inferred from related compounds and general chemical principles. Its synthesis is feasible through established oxidation methods, and its structure suggests potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antitumor agents. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.

References

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  • Understanding 7 Key Properties of Sulfonic Acid. (2025, September 26). Capital Resin Corporation.
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  • Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. (2024, May). ResearchGate.
  • 3-Amino-5-(methylsulfonyl)benzoic acid. (n.d.). ChemScene.
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  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025, June 5). PubMed.
  • 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor. (2004). PubMed.
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The Strategic Utility of 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2) in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I approach the integration of novel chemical building blocks not merely as a synthetic exercise, but as a strategic modulation of physicochemical space. The compound 3,5-bis(methylsulfonyl)benzoic acid (Molecular Formula: C9H10O6S2) represents a highly specialized, electron-deficient scaffold. While simple in its two-dimensional representation, its three-dimensional electronic topology offers profound advantages in medicinal chemistry, particularly in overcoming metabolic liabilities and enhancing target-specific hydrogen bonding.

This whitepaper dissects the electronic properties, synthetic utility, and biological applications of this unique building block, providing self-validating experimental protocols for its integration into drug discovery pipelines.

Chemical Identity and Electronic Profiling

At its core, 3,5-bis(methylsulfonyl)benzoic acid consists of a central benzoic acid ring functionalized with two methylsulfonyl ( −SO2​CH3​ ) groups at the meta positions (positions 3 and 5)[1].

The Causality of Electron Deficiency

The methylsulfonyl group is a potent electron-withdrawing group (EWG), exerting both inductive ( −I ) and resonance ( −M ) effects. When two such groups are placed meta to a carboxylic acid, they synergistically drain electron density from the aromatic π -system. This profound electron deficiency has two major physicochemical consequences:

  • Enhanced Acidity: The withdrawal of electron density stabilizes the conjugate base (carboxylate anion) through charge delocalization, significantly lowering the pKa​ compared to unsubstituted benzoic acid[2]. This makes the carboxylic acid highly reactive toward activating agents during amide coupling.

  • Metabolic Shielding: Electron-rich aromatic rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. By rendering the ring severely electron-deficient, the 3,5-bis(methylsulfonyl) scaffold becomes highly resistant to electrophilic attack by CYP450 reactive oxygen species, thereby increasing the metabolic half-life of the resulting drug candidate.

The Methylsulfonyl Pharmacophore

Beyond electronic modulation, the −SO2​CH3​ group is a privileged pharmacophore in medicinal chemistry. The oxygen atoms of the sulfonyl group serve as strong hydrogen bond acceptors (HBAs), while the methyl group provides a localized hydrophobic interaction[3]. This dual nature is famously exploited in selective COX-2 inhibitors (e.g., rofecoxib), where the methylsulfonyl group anchors the molecule into a polar side pocket of the enzyme[4].

Quantitative Data Presentation

Table 1: Physicochemical Properties of C9H10O6S2

Property Quantitative Value / Descriptor
IUPAC Name 3,5-bis(methylsulfonyl)benzoic acid
CAS Registry Number 90536-91-7
Molecular Formula C9H10O6S2
Monoisotopic Mass 277.99 Da
Hydrogen Bond Donors (HBD) 1 (Carboxylic Acid)
Hydrogen Bond Acceptors (HBA) 6 (Sulfonyl and Carboxyl Oxygens)

| Rotatable Bonds | 3 |

Table 2: Pharmacological Utility of the Scaffold Features

Structural Feature Mechanistic Consequence Drug Design Application
Dual meta-SO2CH3 Extreme electron withdrawal from the aryl ring. Prevents CYP450-mediated aromatic oxidation.
Sulfonyl Oxygens Acts as directional hydrogen bond acceptors. Targets polar residues (Arg/His) in kinase/COX pockets.

| 1,3,5-Substitution | Provides a rigid, Y-shaped geometric vector. | Ideal for PROTAC linkers or molecular glues. |

Structural Logic and Workflow Visualizations

To conceptualize how the electronic effects dictate the utility of this compound, we map its structural logic.

G Core 3,5-bis(methylsulfonyl)benzoic acid (Electron-Deficient Core) SO2CH3 meta-Methylsulfonyl Groups (-SO2CH3) Core->SO2CH3 COOH Carboxylic Acid Group (-COOH) Core->COOH Elec Strong Electron Withdrawal (-I and -M Effects) SO2CH3->Elec HBA Hydrogen Bond Acceptors (Target Binding) SO2CH3->HBA pKa Lowered pKa (Increased Acidity) Elec->pKa

Fig 1. Structural logic and electronic effects of the 3,5-bis(methylsulfonyl)benzoic acid scaffold.

Self-Validating Experimental Protocols

Trustworthiness in drug discovery relies on protocols that diagnose their own failures. Below are step-by-step methodologies for utilizing 3,5-bis(methylsulfonyl)benzoic acid, engineered with built-in self-validation checkpoints.

Protocol A: HATU-Mediated Amide Library Generation

Due to the lowered pKa​ of the carboxylic acid, standard coupling agents like EDC/NHS may suffer from rapid hydrolysis. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen because it rapidly forms a highly reactive HOAt ester, driving the reaction forward before side reactions occur.

Step-by-Step Methodology:

  • Activation: Dissolve 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert N2​ atmosphere. Cool to 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol), followed by HATU (1.2 eq, 0.6 mmol). Stir for 15 minutes at 0°C to allow the active ester to form.

  • Nucleophilic Attack: Add the target primary or secondary amine (1.1 eq, 0.55 mmol). Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with saturated aqueous NaHCO3​ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Self-Validation Checkpoint (LC-MS Monitoring): Take a 5 μ L reaction aliquot at t=30 minutes. If LC-MS shows the mass of the HOAt-active ester intermediate but no product mass, the system validates that the acid activation was successful, but the chosen amine is either too sterically hindered or electronically deactivated. This isolates the failure point instantly, preventing wasted purification efforts.

Synth Step1 1. Carboxyl Activation HATU + DIPEA in DMF (0°C) Step2 2. Nucleophilic Attack Add Amine, Stir at RT (2h) Step1->Step2 Step3 3. Reaction Quench Dilute with EtOAc, Wash Step2->Step3 Step4 4. Product Isolation Flash Chromatography Step3->Step4

Fig 2. Self-validating synthetic workflow for HATU-mediated amide coupling.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove the hypothesis that the electron-deficient core imparts metabolic stability, derivatives must be tested against CYP450 enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the synthesized derivative in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling: Remove 50 μ L aliquots at t=0,15,30,45,and 60 minutes.

  • Termination: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Self-Validation Checkpoint (Control Integrity): A parallel assay using Verapamil (a known high-clearance drug) must be run simultaneously. If the Verapamil control does not demonstrate >70% depletion by t=30 minutes, the microsomal batch is deemed inactive or the NADPH system failed. The assay is automatically invalidated, ensuring no false-positive stability data is recorded for the test compounds.

Screen Lib Derivative Library T1 Tier 1: Binding (Kinase/COX-2) Lib->T1 T2 Tier 2: ADME (HLM Stability) T1->T2 T3 Tier 3: Efficacy (Cell Viability) T2->T3 Lead Lead Selection T3->Lead

Fig 3. In vitro biological screening cascade for methylsulfonyl-based derivatives.

Conclusion

The 3,5-bis(methylsulfonyl)benzoic acid scaffold is a masterclass in rational drug design. By leveraging extreme electron deficiency, medicinal chemists can protect vulnerable aromatic systems from CYP450 oxidation while simultaneously introducing potent hydrogen bond acceptors to engage challenging protein targets[3][4]. When integrated using self-validating synthetic and biological workflows, this building block accelerates the discovery of robust, metabolically stable therapeutics.

References

  • "3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2) - PubChemLite", Université du Luxembourg,
  • "The Biological Significance of 4-(Methylsulfonyl)aniline: A Technical Guide for Drug Development Professionals", Benchchem,
  • "Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors", PubMed Central (PMC),
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Introduction: The Sulfonylbenzoic Acid Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfonylbenzoic Acids

Sulfonylbenzoic acids are a class of aromatic organic compounds characterized by a benzoic acid core substituted with a sulfonyl-containing group, such as a sulfonic acid (–SO₃H) or a sulfonamide (–SO₂NHR). This unique combination of a carboxylic acid and a sulfur-based acidic functional group imparts a distinct set of physicochemical properties that make them highly valuable scaffolds in medicinal chemistry and materials science.[1][2] The electronic and steric characteristics of the sulfonyl and carboxylic acid moieties allow for diverse interactions with biological targets, establishing sulfonylbenzoic acid derivatives as a "privileged scaffold" in drug discovery.[1]

Their synthetic tractability enables the creation of extensive libraries for optimizing potency and selectivity against various diseases, including microbial infections, inflammation, cancer, and diabetes.[1][3] This guide offers a comprehensive exploration of the core physical and chemical properties of sulfonylbenzoic acids, providing field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

PART 1: Structural and Physicochemical Properties

The fundamental characteristics of a sulfonylbenzoic acid are dictated by the interplay between the aromatic ring, the carboxylic acid group, and the sulfonyl-containing substituent.

Isomerism and Core Structure

The relative positions of the carboxylic acid and sulfonyl groups on the benzene ring—ortho (1,2), meta (1,3), or para (1,4)—profoundly influence the molecule's properties. These positional isomers exhibit different steric and electronic effects, which in turn affect their stability, acidity, and biological activity.[4] The para-isomer, for instance, often exhibits higher symmetry and stability due to the opposing positions of the two strongly electron-withdrawing groups.[4]

Caption: Core structures of ortho-, meta-, and para-sulfonylbenzoic acids.

Physical State and Solubility

Sulfonylbenzoic acids are typically white to off-white or pale yellow crystalline solids at room temperature.[5][6][7] Their high melting points are attributed to strong intermolecular hydrogen bonding facilitated by both the carboxylic acid and sulfonyl groups. The polarity imparted by these functional groups generally confers solubility in polar solvents like water, alcohols, DMSO, and methanol, although solubility can vary significantly based on the specific substituents on the aromatic ring or the sulfonyl group.[5][6][7][8] For example, 4-sulfamoylbenzoic acid has a water solubility of 453 mg/L at 25 °C.[9]

Acidity and pKa Values

A defining feature of sulfonylbenzoic acids is their pronounced acidity. They possess two acidic protons: one from the carboxylic acid group and, in the case of sulfonamides or sulfonic acids, another from the sulfonyl moiety.

  • Carboxylic Acid Acidity: The sulfonyl group (–SO₂R) is a powerful electron-withdrawing group. This property stabilizes the carboxylate anion formed upon deprotonation through an inductive effect, thereby increasing the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid (pKa ≈ 4.2).[10][11] The Hammett substituent constant for the SO₂CF₃ group (σp = 0.96) is even greater than that of a nitro group (σp = 0.81), highlighting its strong acidifying effect.[10] The position of the sulfonyl group matters; the ortho-isomer is typically the most acidic due to the proximity of the electron-withdrawing group to the carboxylic acid.[12]

  • Sulfonic Acid Acidity: When the substituent is a sulfonic acid (–SO₃H), this group is itself a very strong acid, with pKa values often in the range of -1 to 2, comparable to mineral acids.[8][13]

Table 1: Physicochemical Properties of Representative Sulfonylbenzoic Acids

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Predicted pKa (Carboxylic Acid)
2-Sulfobenzoic acid 632-25-7 C₇H₆O₅S 202.19 - -
3-Sulfobenzoic acid 121-53-9 C₇H₆O₅S 202.19 - -
4-Sulfamoylbenzoic acid 138-41-0 C₇H₇NO₄S 201.20 285-295 -
4,4'-Sulfonyldibenzoic acid - C₁₄H₁₀O₆S 306.29 >350 -

| 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | C₇H₅ClN₂O₆S | 280.64 | 227-231 | 2.82 ± 0.10 |

Data sourced from[7][9][14][15][16].

Spectroscopic and Analytical Characterization

The structural elucidation of sulfonylbenzoic acids relies on a combination of standard spectroscopic techniques.

  • NMR Spectroscopy (¹H and ¹³C): In ¹H NMR, the aromatic protons typically appear in the downfield region (7-9 ppm), with splitting patterns dictated by the substitution. The acidic proton of the carboxylic acid is a characteristic broad singlet at a very downfield shift (>10 ppm). In ¹³C NMR, the carboxyl carbon is found at the most downfield position, and the aromatic carbons are influenced by the strong electron-withdrawing effects of the substituents.[7][17]

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch (2500-3300 cm⁻¹), strong asymmetric and symmetric S=O stretches for the sulfonyl group (around 1350 and 1160 cm⁻¹, respectively), and N-H stretches for sulfonamides (around 3300 cm⁻¹).[17]

  • Mass Spectrometry (MS): The molecular ion peak is readily observed. Common fragmentation patterns for aromatic carboxylic acids include the loss of –OH (M-17) and –COOH (M-45), which can aid in structural confirmation.[7]

  • X-ray Crystallography: For definitive solid-state structure, single-crystal X-ray diffraction provides precise bond lengths, bond angles, and details of intermolecular interactions, such as the extensive hydrogen-bonding networks that stabilize the crystal lattice.[2][18][19] In 4-benzenesulfonamidobenzoic acid, for example, adjacent molecules are linked by N—H···O and O—H···O hydrogen bonds.[18]

PART 2: Chemical Properties, Reactivity, and Synthesis

The dual functionality of sulfonylbenzoic acids provides a rich landscape for chemical modification, making them versatile intermediates in organic synthesis.

Synthesis of Sulfonylbenzoic Acids

Several synthetic routes are employed to produce sulfonylbenzoic acids, often tailored to the desired substitution pattern.

  • Oxidation of Substituted Toluenes: A common and effective strategy begins with the sulfonation of toluene to yield toluenesulfonyl chloride. Subsequent oxidation of the methyl group provides the corresponding carboxybenzenesulfonyl chloride, which can then be reacted with various amines to form a diverse array of sulfonamides.[20]

  • Chlorosulfonation of Benzoic Acid Derivatives: Direct chlorosulfonation of a substituted benzoic acid can introduce the –SO₂Cl group, which serves as a reactive handle for further derivatization. For instance, 2,4-dichlorobenzoic acid can be reacted with chlorosulfonic acid to produce 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.[21]

  • From Aminobenzoic Acids: A sulfonamide linkage can be formed by reacting an aminobenzoic acid with a sulfonyl chloride under basic conditions (Schotten-Baumann reaction).[18]

Synthesis_Workflow cluster_1 Route 2: From Benzoic Acid Toluene Toluene Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride Toluene->Toluenesulfonyl_Chloride Sulfonation Carboxybenzenesulfonyl_Chloride p-Carboxybenzene- sulfonyl Chloride Toluenesulfonyl_Chloride->Carboxybenzenesulfonyl_Chloride Oxidation Target_Molecule Sulfonylbenzoic Acid (e.g., Sulfonamide) Carboxybenzenesulfonyl_Chloride->Target_Molecule Carboxybenzenesulfonyl_Chloride->Target_Molecule Amination (R₂NH) Benzoic_Acid Substituted Benzoic Acid Chlorosulfonylbenzoic_Acid 3-(Chlorosulfonyl)- benzoic acid Benzoic_Acid->Chlorosulfonylbenzoic_Acid Chlorosulfonation Chlorosulfonylbenzoic_Acid->Target_Molecule Chlorosulfonylbenzoic_Acid->Target_Molecule Amination (R₂NH)

Caption: General synthetic workflows for sulfonylbenzoic acids.

Key Chemical Reactions

The reactivity of sulfonylbenzoic acids can be directed at either the carboxylic acid or the sulfonyl group.

  • Reactions of the Carboxylic Acid Group: This group undergoes standard transformations, including esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and amide bond formation with amines, which is particularly relevant for creating derivatives with amino acids.[22]

  • Reactions of the Sulfonyl Group: Chlorosulfonyl (–SO₂Cl) derivatives are highly reactive electrophiles, readily undergoing nucleophilic substitution with amines to form sulfonamides or with alcohols to form sulfonic esters.[5] This reaction is fundamental to building the diverse libraries of compounds used in drug discovery.

Thermal Stability and Decomposition

Aromatic sulfones and their derivatives are known for their high thermal stability.[16] 4,4'-Sulfonyldibenzoic acid, for example, has a melting point above 350 °C.[16] When decomposition occurs at very high temperatures, it is proposed to be a multi-step process. The initial and most common degradation pathway is the decarboxylation of the carboxylic acid groups. At even higher temperatures, this is followed by the cleavage of the carbon-sulfur bonds in the sulfone bridge, leading to the evolution of sulfur dioxide (SO₂) and the formation of various aromatic fragments.[16]

Decomposition_Pathway Parent Sulfonyldibenzoic Acid Intermediate Diphenyl Sulfone Core Parent->Intermediate Decarboxylation (Loss of 2CO₂) ~370-480 °C Products SO₂ + Aromatic Fragments (e.g., Biphenyl) Intermediate->Products Sulfone Bridge Scission (High Temperature)

Caption: Proposed thermal decomposition pathway for 4,4'-sulfonyldibenzoic acid.

PART 3: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, standardized protocols for the synthesis and analysis of sulfonylbenzoic acids are essential.

Protocol: Synthesis of p-(Dialkylsulphamyl)benzoic Acid

This protocol is adapted from a general method for preparing sulfonamides from the corresponding sulfonyl chloride.[20][22]

  • Preparation of the Amine Solution: Dissolve the desired amino acid or amine (e.g., valine, 20 mmol) in an aqueous solution of 1 N NaOH (20 mmol). Cool the solution in an ice bath to 0–5 °C.

  • Addition of Reagents: To the cooled amine solution, simultaneously add a solution of 4-carboxybenzenesulfonyl chloride (20 mmol) in a suitable organic solvent (e.g., anhydrous CH₂Cl₂) and a 2 N NaOH solution (20 mmol) dropwise under vigorous stirring over 30 minutes. The basic conditions neutralize the HCl byproduct.

  • Reaction: Continue stirring the reaction mixture for 1 hour at room temperature to ensure completion.

  • Workup: Separate the aqueous phase and acidify it with 2 N HCl. The desired N-acyl-amino acid product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash it thoroughly with water to remove inorganic salts, and dry. Recrystallization from a suitable solvent like methanol can be performed to obtain the pure crystalline product.

Protocol: Characterization by NMR Spectroscopy

This protocol outlines the standard procedure for acquiring NMR data for structural confirmation.[17]

  • Sample Preparation: Dissolve 5–10 mg of the purified sulfonylbenzoic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it can dissolve polar compounds and allows for the observation of exchangeable protons (from –COOH and –NH–).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 15 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons for each signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm that the obtained spectra match the expected structure of the target molecule.

Protocol: COX-2 Inhibition Assay (In Vitro)

This protocol provides a framework for evaluating the anti-inflammatory potential of sulfonylbenzoic acid derivatives by measuring their ability to inhibit the COX-2 enzyme.[1]

  • Preparation: Reconstitute purified human COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a range of concentrations of the test compound (sulfonylbenzoic acid derivative) in DMSO.

  • Reaction Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and any necessary co-factors (e.g., heme, glutathione). Include wells for a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (DMSO vehicle).

  • Incubation: Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells. Incubate for a short period (e.g., 2 minutes) at 37 °C.

  • Termination and Detection: Stop the reaction by adding a quenching solution (e.g., a saturated stannous chloride solution). Measure the amount of prostaglandin product formed using a suitable detection method, such as an ELISA kit or by measuring fluorescence/absorbance with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

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  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2007). Google Patents.
  • o-SULFOBENZOIC ANHYDRIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. (n.d.). Quick Company. Retrieved from [Link]

  • 4-Benzenesulfonamidobenzoic acid. (2009). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • 4-(4-Methoxybenzenesulfonamido)benzoic acid. (2011). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. (2023). ResearchGate. Retrieved from [Link]

  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. (2020). SpringerLink. Retrieved from [Link]

  • Quantifying acidity in heterogeneous systems: biphasic pKa values. (n.d.). ACS Publications. Retrieved from [Link]

  • Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (2024). Wiley Online Library. Retrieved from [Link]

  • 4-Sulfamoylbenzoic acid. (2022). ChemBK. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. (2015). Asian Journal of Chemistry. Retrieved from [Link]

  • Sulfobenzoic acid. (n.d.). Merriam-Webster. Retrieved from [Link]

  • Sulfonic Acids. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Understanding 7 Key Properties of Sulfonic Acid. (n.d.). Capital Resin Corporation. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). LinkedIn. Retrieved from [Link]

  • 2-Sulfobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Thermal stability of acidic. (n.d.). ACS Publications. Retrieved from [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. Retrieved from [Link]

  • Disulfonyl carbon acids – synthesis, spectroscopic and structural studies – a review. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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  • Sulfenic Acids as Reactive Intermediates in Xenobiotic Metabolism. (2011). PubMed. Retrieved from [Link]

  • Spectrophotometric determination of aminomethylbenzoic acid using sodium 1,2-naphthoquinone-4-sulfonate as the chemical derivative chromogenic reagent. (2007). PubMed. Retrieved from [Link]

  • isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution. (n.d.). Defense Technical Information Center. Retrieved from [Link]

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  • Acidity of Carboxylic Acids. (n.d.). HCPG College, Varanasi. Retrieved from [Link]

  • The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021). University of Canterbury. Retrieved from [Link]

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The Discovery, Synthesis, and Functional History of Methylsulfonylbenzoic Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

Methylsulfonylbenzoic acids (MSBAs)—most notably isomers such as 4-(methylsulfonyl)benzoic acid and 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA)—are critical structural building blocks in modern chemical synthesis[1]. Historically, the discovery and industrial scaling of these compounds were driven by the agricultural and pharmaceutical sectors' urgent need for specialized, highly functionalized aromatic intermediates[2].

In the 1960s, the primary synthetic route for NMSBA involved the oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) using concentrated nitric acid[2]. While effective at achieving oxidation, this legacy method was plagued by severe operational drawbacks: violent exothermic reactions, low product selectivity, high equipment corrosion, and the generation of massive amounts of toxic nitrogen oxides (NOx)[2]. Over the past few decades, the evolution of MSBA synthesis has shifted toward green chemistry, utilizing catalytic oxidation with hydrogen peroxide or oxygen to mitigate environmental and safety risks while improving yields[2][3].

Modern Chemical Synthesis: Mechanisms & Methodologies

The transition to environmentally benign oxidants like H₂O₂ required overcoming the chemical inertness of the methyl group situated on an electron-deficient nitroaromatic ring. Recent breakthroughs utilize a CuO/Al₂O₃ catalyst in a strong acid system (H₂SO₄) to facilitate the efficient oxidation of NMST to NMSBA[2].

Causality of Experimental Choices:

  • Sulfuric Acid Medium: Acts not just as a solvent but as a chemical activator. It protonates the intermediate species, increasing the electrophilicity of the methyl group and making it susceptible to oxidation.

  • CuO/Al₂O₃ Catalyst: Lowers the activation energy for the homolytic cleavage of H₂O₂, generating reactive hydroxyl radicals (•OH) in a controlled manner, avoiding the runaway kinetics typically seen in standard Fenton reactions[2].

  • Temperature Control (60–65 °C): This specific thermal window is critical. It provides enough kinetic energy to drive the oxidation forward while preventing the rapid thermal auto-decomposition of H₂O₂ into O₂ and H₂O, which would otherwise starve the reaction of its primary oxidant[2].

Quantitative Data: Optimization of NMSBA Synthesis

The table below summarizes the impact of varying reaction conditions on the yield of NMSBA, demonstrating the delicate thermodynamic balance required for optimal conversion[2].

Reaction ParameterCondition TestedImpact on NMSBA Yield (%)Causality / Scientific Observation
Oxidant Dilute HNO₃< 50%High side reactions; severe equipment corrosion.
Oxidant 45% H₂O₂ (No Catalyst)< 10%Insufficient oxidative potential for the deactivated methyl group.
Catalyst CuO/Al₂O₃ + H₂O₂78.3%Controlled radical generation; high product selectivity.
Temperature < 50 °C< 40%Incomplete conversion; reaction kinetics are too slow.
Temperature 60–65 °C78.3%Optimal balance between reaction rate and H₂O₂ stability.
Temperature > 80 °C< 50%Rapid thermal decomposition of H₂O₂; loss of oxidant.
Self-Validating Protocol: Catalytic Synthesis of NMSBA

The following step-by-step methodology details the optimized synthesis of NMSBA from NMST, designed as a self-validating system to ensure protocol integrity[2].

  • Preparation of Acidic Medium: Add 80 g (0.8 mol) of concentrated H₂SO₄ to a 500 mL multi-neck flask equipped with a reflux condenser and a temperature probe. Heat to 60 °C.

    • Validation Check: Ensure the internal temperature stabilizes precisely at 60 ± 2 °C before proceeding.

  • Substrate Addition: Slowly add 0.04 mol of 2-nitro-4-methylsulfonyltoluene (NMST) to the flask. Stir continuously until complete dissolution is achieved.

    • Validation Check: Visually confirm a homogeneous phase with no undissolved particulates.

  • Catalyst Integration: Introduce the CuO/Al₂O₃ catalyst to the mixture. Stir for 5–8 minutes to ensure uniform dispersion.

  • Controlled Oxidation: Using an addition funnel, dropwise add 22.2 g (0.28 mol) of 45% H₂O₂ over a period of 15–20 minutes.

    • Validation Check: Monitor for exothermic spikes. If the temperature exceeds 65 °C, immediately pause the addition to prevent H₂O₂ auto-decomposition.

  • Reaction Maturation: Maintain the reaction at 60–65 °C under continuous stirring for 3–4 hours.

    • Validation Check: Perform an HPLC assay (e.g., Agilent 1100) at the 3-hour mark. The reaction is deemed complete when the NMST peak area is < 2%.

  • Product Isolation: Cool the reaction mixture to room temperature and precipitate the product using ice water. Filter, wash the filter cake with distilled water until the filtrate pH is neutral, and dry to obtain NMSBA (Target Yield: ~78.3%)[2].

NMSBA_Workflow A NMST Substrate (2-Nitro-4-methylsulfonyltoluene) B Acidic Activation (H2SO4, 60°C) A->B Dissolve C Catalyst Addition (CuO/Al2O3) B->C Stir 5-8 min D Controlled Oxidation (45% H2O2 Dropwise) C->D Exotherm Control E HPLC Validation (Confirm <2% NMST) D->E 3-4 h at 60-65°C F NMSBA Product (78.3% Yield) E->F Precipitation & Filtration

Caption: Step-by-step workflow for the catalytic synthesis of NMSBA utilizing H₂O₂ and CuO/Al₂O₃.

Biological Mechanisms & Agrochemical Applications

The primary industrial application of NMSBA is its role as an indispensable precursor to Mesotrione (2-(4-mesyl-2-nitrobenzoyl)cyclohexane-1,3-dione), a blockbuster triketone herbicide[1][4].

Mechanism of Action: HPPD Inhibition

Mesotrione acts by competitively inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD)[4]. In target organisms, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA). HGA is the essential precursor for plastoquinone, a critical cofactor required for carotenoid biosynthesis[4]. By mimicking the natural substrate, the methylsulfonylbenzoyl moiety of Mesotrione binds tightly to the active site of HPPD. This blockade halts carotenoid synthesis, leading to the destruction of chlorophyll by UV radiation and subsequent plant death (bleaching)[4].

Environmental Fate and Biodegradation

The widespread agricultural use of Mesotrione necessitates a deep understanding of its environmental degradation. Recent microbiological discoveries have identified specific bacterial strains, such as Metabacillus sp. JX24, capable of rapidly degrading Mesotrione in the soil[4].

The biodegradation pathway is driven by a novel nitroreductase enzyme, MnrA[4]. MnrA catalyzes the successive reduction of the nitro group on the mesotrione molecule, utilizing NADH or NADPH as cofactors[4]. This biotransformation cleaves the molecule and reduces the nitro group to an amine, yielding 2-amino-4-methylsulfonylbenzoic acid (AMBA)[4].

Causality of Detoxification: The conversion of Mesotrione to AMBA represents a true biological detoxification event. The bulky, electron-withdrawing nitro group is structurally essential for the precise electronic and steric fit within the HPPD active site. Its reduction to an electron-donating amino group in AMBA drastically alters the molecule's pharmacophore, completely abolishing its ability to inhibit HPPD[4][5]. Consequently, AMBA exhibits significantly lower toxicity than the parent compound, making this enzymatic pathway highly valuable for ecological bioremediation[4][5].

HPPD_Pathway HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisic Acid (HGA) HPPD->HGA Catalysis Plastoquinone Plastoquinone (Carotenoid Biosynthesis) HGA->Plastoquinone Biosynthesis Mesotrione Mesotrione (HPPD Inhibitor) Mesotrione->HPPD Competitive Inhibition MnrA Nitroreductase (MnrA) (Metabacillus sp. JX24) Mesotrione->MnrA Biodegradation (NADH/NADPH) AMBA AMBA (Detoxified Metabolite) MnrA->AMBA Nitro Reduction

Caption: Mesotrione's dual pathway: competitive inhibition of HPPD and its biodegradation into AMBA via MnrA.

Conclusion

The history of methylsulfonylbenzoic acids is a testament to the evolution of industrial chemistry—from hazardous, low-yield nitric acid oxidations to highly controlled, catalytically driven green synthesis. Today, derivatives like NMSBA and AMBA sit at the nexus of agrochemical innovation and environmental microbiology, driving both the efficacy of modern herbicides and the bioremediation strategies required to manage their ecological footprint.

Sources

Methodological & Application

3,5-Bis(methylsulfonyl)benzoic Acid in Medicinal Chemistry: Strategic Applications, Protocols, and Pharmacophore Integration

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol

Introduction: The Rationale for the Bis-Sulfonyl Motif

In modern medicinal chemistry, the strategic decoration of aromatic rings is essential for optimizing target affinity, modulating pharmacokinetics, and circumventing metabolic liabilities. 3,5-Bis(methylsulfonyl)benzoic acid (CAS: 90536-91-7) has emerged as a highly specialized building block for introducing the 3,5-bis(methylsulfonyl)phenyl pharmacophore into lead compounds [1].

The methylsulfonyl ( −SO2​CH3​ ) group is a potent electron-withdrawing group (EWG) that is metabolically stable, unlike traditional EWGs such as nitro groups which are prone to reduction and associated toxicities. By placing two methylsulfonyl groups at the meta positions of a benzoic acid core, chemists can drastically lower the pKa​ of the resulting amides, increase the aqueous solubility of lipophilic scaffolds, and provide dense, highly directional hydrogen-bond acceptor networks within protein binding pockets [4].

Physicochemical Profiling

Understanding the physicochemical parameters of 3,5-bis(methylsulfonyl)benzoic acid is critical for predicting its behavior in fragment-based drug design and late-stage functionalization.

PropertyValueImplication for Drug Design
Molecular Weight 278.30 g/mol Low molecular weight allows for direct incorporation into larger molecular scaffolds without violating Lipinski’s Rule of 5 [1].
XLogP3 (Predicted) -0.1The highly polar nature of the bis-sulfone motif improves aqueous solubility, effectively counteracting highly lipophilic core structures [1].
Topological Polar Surface Area (TPSA) ~122.3 ŲHigh TPSA requires careful balancing with lipophilic domains if blood-brain barrier (BBB) penetration is a primary objective.
H-Bond Donors 1The carboxylic acid serves as the primary reactive handle for amide couplings or reductions.
H-Bond Acceptors 6Four sulfonyl oxygens provide a rich network for interacting with basic residues in target binding sites [5].

Strategic Applications in Drug Discovery

The 3,5-bis(methylsulfonyl)phenyl moiety has been successfully integrated into several high-profile drug discovery programs:

  • Antiparasitic Agents (AdoMetDC Inhibitors): In the development of species-selective pyrimidineamine inhibitors for Trypanosoma brucei S-Adenosylmethionine Decarboxylase (AdoMetDC), the bis-sulfone motif was utilized to achieve potent target inhibition. Despite the high TPSA of the sulfone groups, optimized derivatives demonstrated excellent predicted blood-brain barrier penetration, a critical requirement for treating late-stage African trypanosomiasis [2].

  • Voltage-Gated Sodium Channel (NaV) Inhibitors: The motif is frequently used in the synthesis of heteroaryl amides targeting NaV channels (e.g., NaV1.8), which are critical targets for inflammatory and neuropathic pain. The electron-deficient, bulky bis-sulfone tail fits precisely into the hydrophobic pore of the channel while establishing key hydrogen bonds [3].

Workflow Visualization

The following diagram illustrates the integration of 3,5-bis(methylsulfonyl)benzoic acid into a standard hit-to-lead chemical biology workflow.

G A 3,5-bis(methylsulfonyl)benzoic acid (Core Building Block) B Amide Coupling (HATU, DIPEA, DMF) A->B Primary/Secondary Amines C Carboxyl Reduction (BH3-THF, 0°C to RT) A->C Borane-THF Complex D Bis-Sulfonyl Benzamides (e.g., NaV & KMO Inhibitors) B->D E (3,5-bis(methylsulfonyl)phenyl)methanol (Precursor for Ethers/Amines) C->E F SAR & Biological Profiling (Target Affinity, BBB Permeability) D->F E->F

Workflow for the functionalization of 3,5-bis(methylsulfonyl)benzoic acid in drug discovery.

Validated Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Causality for reagent selection and workup procedures is explicitly detailed.

Protocol A: HATU-Mediated Synthesis of 3,5-Bis(methylsulfonyl)benzamides

Objective: Couple the electron-deficient benzoic acid with a primary or secondary amine. Rationale: The strong electron-withdrawing nature of the two methylsulfonyl groups significantly reduces the nucleophilicity of the carboxylate anion during the initial activation step. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the reaction to completion [3].

Materials:

  • 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve 3,5-bis(methylsulfonyl)benzoic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise.

    • Causality: Pre-stirring for 15–20 minutes allows the complete formation of the active HOAt ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the target amine to the reaction mixture. Stir at room temperature for 2–4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the HOAt-activated ester intermediate disappears and the product mass dominates.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with water.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted acid), and finally five times with 5% aqueous LiCl or Brine .

    • Causality: Multiple aqueous washes are strictly required to partition the high-boiling DMF out of the organic layer, which otherwise complicates downstream purification and NMR characterization.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the amine).

Protocol B: Chemoselective Reduction to (3,5-Bis(methylsulfonyl)phenyl)methanol

Objective: Reduce the carboxylic acid to a benzyl alcohol (CAS: 849924-86-3) for subsequent conversion into benzyl halides or ethers [5]. Rationale: Lithium aluminum hydride ( LiAlH4​ ) is excessively harsh and risks unwanted side reactions, including the potential desulfonylation or over-reduction of the sulfone moieties. Borane-THF ( BH3​⋅THF ) is chosen because it chemoselectively reduces carboxylic acids via a trialkylborate intermediate at room temperature, leaving the sulfone groups completely intact.

Materials:

  • 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq)

  • Borane-THF complex (1.0 M in THF, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Suspend the acid in anhydrous THF and cool the flask to 0 °C using an ice bath under a strict Argon/Nitrogen atmosphere.

  • Addition: Add the BH3​⋅THF solution dropwise over 15 minutes.

    • Causality: The reaction is initially exothermic and evolves hydrogen gas. Dropwise addition at 0 °C controls the rate of gas evolution and prevents thermal runaway.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

    • Self-Validation: Monitor via TLC (EtOAc/Hexanes). The starting acid will remain at the baseline, while the product alcohol will migrate. Visualize using a KMnO4​ stain.

  • Quenching: Cool the reaction back to 0 °C and carefully add Methanol (MeOH) dropwise until effervescence completely ceases.

    • Causality: MeOH safely destroys excess borane by forming volatile trimethyl borate, preventing violent hydrogen release during the aqueous workup.

  • Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the pure (3,5-bis(methylsulfonyl)phenyl)methanol [5].

References

  • 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2) - PubChemLite Source: uni.lu
  • Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase Source: nih.gov (PMC)
  • Source: google.
  • 1-Chloro-2,4-bis(methylsulfonyl)benzene Source: benchchem.com
  • (3,5-Bis(methylsulfonyl)phenyl)methanol | C9H12O5S2 | CID 2761106 Source: nih.gov (PubChem)

3,5-bis(methylsulfonyl)benzoic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,5-Bis(methylsulfonyl)benzoic Acid as a Strategic Building Block in Advanced Synthesis

Executive Summary & Chemical Profile

In modern synthetic chemistry, the precise modulation of electronic and steric parameters is paramount for the successful design of active pharmaceutical ingredients (APIs), organocatalysts, and functional materials. 3,5-Bis(methylsulfonyl)benzoic acid (CAS: 90536-91-7) has emerged as a highly specialized building block[1]. Characterized by a rigid benzene ring substituted with two strongly electron-withdrawing methylsulfonyl (–SO₂CH₃) groups, this molecule offers a unique electronic profile.

Unlike the classic 3,5-bis(trifluoromethyl)phenyl motif, which is highly lipophilic, the bis(methylsulfonyl) analog provides profound electron withdrawal coupled with enhanced polarity and strong hydrogen-bond acceptor capabilities. This makes it an invaluable precursor for lowering the pKa of adjacent functional groups, improving aqueous solubility, and engineering robust metabolic stability in drug development [2].

Strategic Applications in Synthesis

Medicinal Chemistry & Pharmacophore Engineering

In drug design, the incorporation of the 3,5-bis(methylsulfonyl)phenyl moiety is often used to modulate the physicochemical properties of a lead compound. The strong inductive and resonance electron-withdrawing effects drastically lower the pKa of attached amides or amines, which can improve membrane permeability and target binding via specific dipole-dipole interactions. Furthermore, the sulfone groups are highly resistant to cytochrome P450 (CYP450) mediated oxidative metabolism, offering a metabolic shield compared to standard alkyl or alkoxy substituents [3].

Organocatalysis (Hydrogen-Bond Donors)

The synthesis of chiral thiourea or squaramide catalysts relies heavily on tuning the acidity of the hydrogen-bond donating protons. By coupling 3,5-bis(methylsulfonyl)benzoic acid (followed by reduction and amine conversion) to a catalytic core, chemists can generate catalysts with enhanced hydrogen-bond donating strength. The sulfonyl oxygens also provide secondary interaction sites that can stabilize highly structured transition states.

Materials Science (Metal-Organic Frameworks)

As a rigid, V-shaped dicarboxylic acid analog (when functionalized further) or a terminating ligand, this compound is utilized in the assembly of Metal-Organic Frameworks (MOFs). The outward-facing sulfonyl groups functionalize the internal pores of the MOF, creating highly polar microenvironments ideal for the selective adsorption of polarizable gases (e.g., CO₂ over N₂) or for heterogeneous catalysis [1].

Quantitative Data & Comparative Analysis

To understand the strategic utility of the bis-sulfone motif, it is essential to compare it against the industry-standard bis-trifluoromethyl motif.

Property / Parameter3,5-Bis(methylsulfonyl)phenyl3,5-Bis(trifluoromethyl)phenylImpact on Synthesis & Design
Hammett Constant ( σp​ ) +0.72 (per SO₂Me)+0.54 (per CF₃)Bis-sulfone provides superior electron withdrawal, increasing acidity of adjacent NH/OH groups.
Lipophilicity ( π value) Negative / HydrophilicHighly Positive / LipophilicBis-sulfone significantly improves aqueous solubility and lowers overall LogP.
H-Bond Acceptor Capacity Strong (4 Oxygen atoms)Very Weak (Fluorines)Sulfones actively participate in target binding and solvent interactions.
Metabolic Stability High (Oxidation resistant)High (C-F bond strength)Both prevent rapid phase I metabolism, but via different mechanisms.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. The causality behind the selection of reagents and conditions is explicitly detailed to ensure reproducibility and scientific rigor.

G A 3,5-Bis(methylsulfonyl) benzoic acid B Amide Coupling (HATU/DIPEA) A->B Amine C Chemoselective Reduction (BH3-THF) A->C Reductant D Coordination Assembly (Metal Salts) A->D Solvothermal E Peptidomimetics & API Intermediates B->E F Organocatalyst Precursors C->F G Functionalized MOFs D->G

Synthetic divergence of 3,5-bis(methylsulfonyl)benzoic acid into key functional domains.
Protocol A: High-Efficiency Amide Coupling

Objective: Synthesis of highly electron-deficient amides for peptidomimetics. Causality & Logic: The extreme electron-withdrawing nature of the two methylsulfonyl groups makes the activated carbonyl highly electrophilic. While this accelerates coupling, it also drastically increases the rate of competitive hydrolysis. Standard EDC/HOBt coupling often results in poor yields due to this hydrolysis. Therefore, HATU is utilized for rapid, near-instantaneous activation, paired with DIPEA (a sterically hindered, non-nucleophilic base) to prevent side reactions [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 3,5-bis(methylsulfonyl)benzoic acid (1.0 mmol, 278.3 mg) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.1 mmol, 418 mg) in one portion. Stir the reaction mixture at 0 °C for 10 minutes to allow the formation of the active ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) dropwise. The solution will typically transition to a pale yellow color.

  • Amine Introduction: Slowly add the target primary or secondary amine (1.05 mmol) dissolved in 1.0 mL of anhydrous DMF.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Chemoselective Reduction to Benzyl Alcohol

Objective: Synthesis of [3,5-bis(methylsulfonyl)phenyl]methanol (CAS: 849924-86-3) as a precursor for organocatalysts [2]. Causality & Logic: Reducing an electron-poor benzoic acid is notoriously difficult. Standard nucleophilic hydride reagents like LiAlH₄ can cause unwanted desulfonylation or reduce the sulfone to a sulfoxide/sulfide under harsh conditions. Borane-THF (BH₃·THF) is selected because it operates via an electrophilic mechanism. It coordinates directly to the electron-rich carboxylic acid oxygen, chemoselectively reducing it to the alcohol without interacting with the sulfone groups.

Step-by-Step Methodology:

  • Preparation: Suspend 3,5-bis(methylsulfonyl)benzoic acid (1.0 mmol, 278.3 mg) in anhydrous THF (8.0 mL) in a flame-dried flask under argon. Cool the suspension to 0 °C.

  • Reduction: Slowly add a 1.0 M solution of BH₃·THF complex (3.0 mmol, 3.0 mL) dropwise over 15 minutes. Effervescence (H₂ gas evolution) will be observed.

  • Propagation: After addition, remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the dropwise addition of Methanol (3.0 mL) until effervescence ceases. This destroys excess borane and breaks down borate esters.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (20 mL), wash with 1M HCl (10 mL) and brine (10 mL), dry over MgSO₄, and evaporate to yield the pure [3,5-bis(methylsulfonyl)phenyl]methanol as a white solid.

Mechanistic Insights into Binding & Catalysis

Mechanism M Bis-Sulfone Aromatic Ring E1 Strong Electron Withdrawal (Inductive & Resonance) M->E1 E2 Hydrogen Bond Acceptors (Sulfonyl Oxygens) M->E2 R1 Increased NH/OH Acidity (Enhanced H-Bond Donation) E1->R1 R2 Modulated Lipophilicity (Lower LogP vs CF3) E1->R2 R3 Specific Target Interactions (Dipole-Dipole) E2->R3

Electronic and structural effects of the bis-sulfone motif in drug design and catalysis.

The dual nature of the bis-sulfone motif—acting simultaneously as a powerful electron-withdrawing group and a multi-point hydrogen-bond acceptor—allows chemists to bypass the traditional "lipophilicity penalty" associated with adding halogens or trifluoromethyl groups to a scaffold. This makes 3,5-bis(methylsulfonyl)benzoic acid an irreplaceable tool for modern structure-based drug design and advanced materials engineering.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761106, (3,5-Bis(methylsulfonyl)phenyl)methanol. Retrieved from: [Link]

  • Nematollahi, D., et al. (2017). A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. PMC. Retrieved from:[Link]

  • Google Patents. WO2021101469A1 - A drug for anticancer and antiviral treatment and synthesis method thereof.

Application Notes & Protocols: Harnessing 3,5-bis(methylsulfonyl)benzoic Acid as a Novel Chemical Probe for Protein Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The following guide details the prospective development of assays utilizing 3,5-bis(methylsulfonyl)benzoic acid. Publicly available data on the specific biological applications of this compound is limited. Therefore, this document provides a scientifically-grounded, conceptual framework for its use as a novel chemical probe, leveraging the reactivity of its functional groups. The protocols described are based on established, robust methodologies in chemical biology and are intended to serve as a comprehensive starting point for researchers.

Introduction: The Potential of 3,5-bis(methylsulfonyl)benzoic Acid in Chemical Biology

3,5-bis(methylsulfonyl)benzoic acid is an organic compound characterized by a central benzene ring substituted with a carboxylic acid and two methylsulfonyl groups.[1] While its primary applications have yet to be extensively explored, its structure presents intriguing possibilities for the development of novel chemical probes for biological research.[2] Chemical probes are small molecules designed to selectively bind and modulate the function of a specific protein target, enabling researchers to dissect complex biological processes.[2]

The key features of 3,5-bis(methylsulfonyl)benzoic acid for this application are:

  • A Carboxylic Acid Handle: This functional group provides a readily accessible point for chemical modification. It can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which can then covalently link the molecule to primary amines (e.g., lysine residues) on a protein of interest.[3][4]

  • Two Methylsulfonyl Groups: These electron-withdrawing groups can influence the reactivity of the aromatic ring and may participate in non-covalent interactions within a protein's binding pocket, potentially contributing to binding affinity and specificity.

This guide outlines a comprehensive workflow for the development and validation of 3,5-bis(methylsulfonyl)benzoic acid-based chemical probes for protein labeling and cellular imaging.

Conceptual Workflow for Probe Development and Application

The overall strategy involves converting the parent molecule into a versatile probe that can be conjugated to reporter tags (e.g., biotin or a fluorophore). This functionalized probe can then be used in a variety of biochemical and cell-based assays to identify and study its protein targets.

Probe_Development_Workflow cluster_0 Probe Synthesis & Conjugation cluster_1 Biochemical Assays cluster_2 Cell-Based Assays A 3,5-bis(methylsulfonyl)benzoic acid B Activate Carboxylic Acid (e.g., NHS Ester Formation) A->B EDC, NHS C Conjugate to Reporter (Biotin or Fluorophore) B->C Amine-reporter D Purify Functionalized Probe C->D E Protein Labeling with Probe D->E H Assess Cell Permeability D->H F Validate Labeling (In-Gel Fluorescence / Western Blot) E->F G Identify Labeled Protein(s) (Mass Spectrometry) F->G I Intracellular Target Labeling H->I J Visualize Localization (Confocal Microscopy) I->J

Caption: Workflow for developing and applying 3,5-bis(methylsulfonyl)benzoic acid probes.

Part I: Synthesis and Bioconjugation Protocols

The initial and most critical step is the chemical modification of 3,5-bis(methylsulfonyl)benzoic acid to make it suitable for protein labeling. This involves the activation of the carboxylic acid to form a stable, yet reactive, intermediate.

Protocol 1: Activation of 3,5-bis(methylsulfonyl)benzoic Acid via NHS Ester Formation

This protocol describes the conversion of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3]

Materials:

  • 3,5-bis(methylsulfonyl)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, 3,5-bis(methylsulfonyl)benzoyl-NHS ester, can be purified by column chromatography if necessary.

Protocol 2: Conjugation of Activated Probe to an Amine-Containing Reporter (Biotin-NH2)

This protocol details the conjugation of the synthesized NHS ester to an amine-functionalized biotin molecule, creating a probe for affinity-based pulldown experiments.

Materials:

  • 3,5-bis(methylsulfonyl)benzoyl-NHS ester

  • Amine-functionalized Biotin (e.g., Biotin-PEG-Amine)

  • Anhydrous DMF

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the 3,5-bis(methylsulfonyl)benzoyl-NHS ester (1.0 eq) in anhydrous DMF.

  • Add the amine-functionalized biotin (1.1 eq) and TEA (1.5 eq) to the solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the conjugate.

  • Purify the resulting biotinylated probe by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Compound Molecular Weight ( g/mol ) Key Functional Group Purpose
3,5-bis(methylsulfonyl)benzoic acid278.30Carboxylic AcidStarting material for probe synthesis.
3,5-bis(methylsulfonyl)benzoyl-NHS ester375.36NHS EsterReactive intermediate for amine coupling.
Biotinylated ProbeVariableBiotinReporter for affinity purification.
Fluorescent ProbeVariableFluorophoreReporter for imaging and in-gel fluorescence.

Part II: Biochemical Assays for Protein Labeling and Identification

With a functionalized probe in hand, the next step is to use it to label proteins in a complex biological sample and identify its targets.

Protocol 3: In Vitro Protein Labeling

This protocol describes the labeling of a complex protein mixture (e.g., cell lysate) with the biotinylated probe.

Materials:

  • Biotinylated 3,5-bis(methylsulfonyl)benzoic acid probe

  • Cell lysate (prepared in a buffer without primary amines, e.g., HEPES or PBS)

  • Dithiothreitol (DTT) and Iodoacetamide (IAM) for optional disulfide bond reduction and alkylation

  • SDS-PAGE supplies

  • Western blot supplies (Streptavidin-HRP conjugate)

Procedure:

  • Quantify the protein concentration of the cell lysate using a BCA or Bradford assay.

  • Adjust the protein concentration to 1-2 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Add the biotinylated probe to the lysate at various final concentrations (e.g., 1, 5, 10, 25 µM). Include a DMSO-only control.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • To analyze the labeling, take an aliquot of the reaction mixture, add SDS-PAGE loading buffer, and heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using a Streptavidin-HRP conjugate to detect biotinylated proteins.

Protocol 4: Target Identification using Mass Spectrometry

This protocol outlines the enrichment of biotin-labeled proteins and their subsequent identification by mass spectrometry.[5]

Materials:

  • Biotin-labeled cell lysate (from Protocol 3)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Incubate the biotin-labeled lysate with pre-washed streptavidin-coated magnetic beads for 1-2 hours at 4°C.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Run the eluate on a short SDS-PAGE gel to separate the proteins from the beads.

  • Excise the protein band(s), perform in-gel tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS.[6][7]

  • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Target_ID_Workflow A Cell Lysate + Biotinylated Probe B Streptavidin Bead Pulldown A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E SDS-PAGE & In-Gel Digestion D->E F LC-MS/MS Analysis E->F G Protein Database Search F->G H Identified Target Proteins G->H

Caption: Workflow for affinity-based target identification.

Part III: Cell-Based Assays for In Situ Target Engagement

To be a valuable tool, a chemical probe should ideally be able to enter living cells and interact with its target in a native environment.[8]

Protocol 5: Cell Permeability Assessment (Caco-2 Assay)

The Caco-2 permeability assay is a standard method to evaluate the potential of a compound to cross the intestinal barrier, providing an indication of its general cell permeability.[9][10][11]

Materials:

  • Caco-2 cells

  • Transwell plates

  • Fluorescently-labeled 3,5-bis(methylsulfonyl)benzoic acid probe

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence plate reader

Procedure:

  • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

  • Wash the cell monolayers with transport buffer.

  • Add the fluorescent probe to the apical (A) chamber.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

  • Measure the fluorescence intensity of the samples from the basolateral chamber.

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Permeability Classification Papp (A→B) Value (x 10⁻⁶ cm/s)
Low< 1.0
Moderate1.0 - 10.0
High> 10.0
Protocol 6: Intracellular Target Labeling and Visualization

This protocol describes how to label and visualize the targets of a fluorescent probe within cultured cells using confocal microscopy.[12][13][14][15]

Materials:

  • Cultured cells (e.g., HeLa or a cell line relevant to the suspected target)

  • Fluorescently-labeled 3,5-bis(methylsulfonyl)benzoic acid probe

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (PFA) for fixation

  • Confocal microscope

Procedure:

  • Plate cells on glass-bottom dishes suitable for microscopy.

  • Treat the cells with the fluorescent probe at various concentrations and for different durations. Include a DMSO control.

  • In the final 15 minutes of incubation, add Hoechst 33342 to stain the nuclei.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Image the cells using a confocal microscope, acquiring images in the channels corresponding to the probe's fluorophore and the Hoechst stain.

  • Analyze the images to determine the subcellular localization of the probe's signal, which indicates the location of its target proteins.

Conclusion and Future Directions

This guide provides a foundational framework for developing and utilizing 3,5-bis(methylsulfonyl)benzoic acid as a novel chemical probe. The successful execution of these protocols will enable the identification and characterization of its protein targets. Future work could involve synthesizing derivatives of the parent compound to optimize binding affinity and selectivity, as well as exploring its potential as a modulator of protein function for therapeutic applications. The true utility of any chemical probe lies in the validation of its on-target effects, and the methodologies presented here provide a clear path toward that goal.[16][17]

References

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Hett, E. C. (2013). Determining target engagement in living systems. Nature chemical biology, 9(4), 195–203. [Link]

  • Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598-7609. [Link]

  • Salzano, A. M., & Crescenzi, M. (2005). Mass spectrometry for protein identification and the study of post translational modifications. Annali dell'Istituto superiore di sanita, 41(4), 443–450. [Link]

  • Miyashita, T. (2015). Confocal Microscopy for Intracellular Co-localization of Proteins. In: H. Ishikawa (eds) Live Cell Imaging. Methods in Molecular Biology, vol 1251. Humana Press, New York, NY. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]

  • PubChem. (n.d.). 3,5-bis(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Wikipedia. (n.d.). Protein mass spectrometry. Retrieved from [Link]

  • Admescope. (n.d.). Permeability and Transporters. [Link]

  • Pharmaron. (n.d.). Permeability Assays. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,5-Bis(methylsulfonyl)benzoic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for the isolation and purification of 3,5-bis(methylsulfonyl)benzoic acid (CAS 90536-91-7). This platform provides researchers, chemists, and drug development professionals with validated protocols, mechanistic troubleshooting, and physicochemical data to ensure high-purity yields during chemical workups.

Module 1: Physicochemical Profiling

To design an effective purification strategy, we must first understand the molecular behavior of the target compound. The presence of two strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) groups significantly lowers the pKa of the benzoic acid moiety and increases the overall polarity of the molecule[1].

Table 1: Quantitative Data for Purification Optimization

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₉H₁₀O₆S₂[1]High heteroatom count requires polar solvent systems for dissolution.
Molecular Weight 278.31 g/mol [2]Heavy, dense crystalline packing expected during precipitation.
Estimated pKa ~3.0 - 3.5Requires aggressive acidification to pH ≤ 2.0 for complete protonation.
Solubility (Aqueous Base) Highly SolubleIdeal for acid-base extraction workflows to remove neutral impurities.
Solubility (Organic) Soluble in MeOH/EtOH[3]Enables alcohol-based recrystallization. Insoluble in non-polar solvents.

Module 2: Validated Purification Workflows

G Crude Crude 3,5-bis(methylsulfonyl) benzoic acid BaseDissolve Alkaline Dissolution (pH 9-10) Crude->BaseDissolve Add 1M NaOH Filter Organic Extraction (Remove Neutrals) BaseDissolve->Filter Add EtOAc Acidify Controlled Acidification (pH 2.0) Filter->Acidify Isolate Aqueous Precipitate Crystallization & Nucleation Acidify->Precipitate Dropwise HCl WashDry Aqueous Wash & Vacuum Dry Precipitate->WashDry Filter Solid

Figure 1: Acid-base extraction and crystallization workflow for bis-sulfonyl benzoic acids.

Protocol A: Mechanistic Acid-Base Extraction

Causality: Because the synthesis of methylsulfonylbenzoic acids often involves the aggressive oxidation of toluene precursors[4], the crude mixture typically contains unreacted neutral starting materials and partially oxidized intermediates (e.g., benzaldehydes). Acid-base extraction exploits the ionizable carboxylic acid to selectively partition the target molecule into the aqueous phase.

Step-by-Step Methodology:

  • Alkaline Solubilization: Suspend the crude solid in deionized water (10 mL/g of crude). Slowly add 1M NaOH under continuous stirring until the pH stabilizes between 9.0 and 10.0.

    • Self-Validation: The suspension should transition to a clear or slightly turbid solution. Persistent solids are likely unreacted neutral precursors or metal catalyst residues[5].

  • Organic Scavenging: Transfer the aqueous solution to a separatory funnel. Extract twice with equal volumes of Ethyl Acetate (EtOAc).

    • Causality: EtOAc removes non-ionizable organic impurities. The target compound, now a sodium benzoate salt, remains highly soluble in the aqueous layer.

  • Aqueous Isolation: Collect the aqueous layer and filter it through a Celite pad to remove any precipitated transition metal hydroxides (e.g., if vanadium or copper catalysts were used during oxidation)[4].

  • Controlled Acidification: Transfer the filtrate to an ice bath (0-5 °C). Under vigorous stirring, add 1M HCl dropwise until the pH reaches 2.0.

    • Causality: The low pKa of the bis-sulfonyl benzoic acid necessitates a highly acidic environment to ensure 100% protonation, driving the compound out of aqueous solubility.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with ice-cold deionized water to remove residual NaCl and HCl[5]. Dry under vacuum at 50 °C for 12 hours.

Protocol B: High-Purity Recrystallization

Causality: If the acid-base extraction yields a product with co-precipitated polar impurities, recrystallization from a protic solvent system is required. The sulfonyl groups form strong intermolecular hydrogen bonds, making alcohols ideal for disrupting the crude lattice and reforming a pure crystalline structure[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the semi-pure acid in a minimal volume of boiling Ethanol (EtOH).

  • Clarification: If the solution is colored, add activated charcoal (5% w/w), boil for 5 minutes, and perform a hot filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours.

    • Self-Validation: Slow cooling ensures the formation of a highly ordered crystal lattice, excluding impurities. Rapid cooling traps impurities via kinetic precipitation.

  • Recovery: Filter the crystals and wash with a minimal amount of ice-cold EtOH.

Module 3: Troubleshooting & FAQs

Q1: During acidification, my product forms a sticky oil at the bottom of the flask instead of a crystalline solid. How do I fix this? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture, or when high impurity levels disrupt crystal nucleation. Resolution: Do not discard the mixture. Gently heat the acidic aqueous suspension until the oil completely redissolves (you may add 5-10% v/v ethanol to assist dissolution). Once clear, remove from heat and allow it to cool very slowly to room temperature. Introduce a seed crystal of pure 3,5-bis(methylsulfonyl)benzoic acid when the solution is lukewarm to force heterogeneous nucleation.

Q2: My final product has a yellowish tint. How can I remove the color? A: Yellowing is typically caused by trace transition metal catalysts (e.g., Vanadium or Copper) carried over from the oxidation of the toluene precursor[6], or by highly conjugated polymeric byproducts. Resolution: Re-dissolve the product in 1M NaOH. Add a chelating agent like EDTA (0.1 equivalents) to sequester the metals, then re-precipitate with HCl. Alternatively, follow Protocol B using activated charcoal during the hot ethanol dissolution step.

Q3: How can I confirm that the oxidation of the methyl groups on the precursor is complete? A: Partially oxidized intermediates (like benzaldehydes or benzyl alcohols) lack the carboxylic acid group. Resolution: If you followed Protocol A, these neutral impurities were removed during the EtOAc extraction. To validate, run a Reverse-Phase HPLC (C18 column) or TLC (Eluent: DCM/MeOH/Acetic Acid 90:9:1). The target acid will elute later (or have a lower Rf) than the neutral intermediates due to strong interactions with the stationary phase.

Q4: Is it possible to scale up the precipitation step without trapping inorganic salts? A: Yes. In large-scale syntheses of methylsulfonylbenzoic acids, rapid addition of strong acids traps sulfates and chlorides inside the rapidly forming crystal lattice[5]. Resolution: Ensure the HCl is added dropwise under high-RPM mechanical stirring. After filtration, the filter cake must be thoroughly washed with deionized water until the filtrate tests neutral (pH ~7) to ensure all inorganic salts are removed[5].

References

  • PubChemLite. "3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2)". uni.lu. 1

  • Sigma-Aldrich. "3,5-Bis(methylsulfonyl)benzoic acid". sigmaaldrich.com. 2

  • Cheng, C., Wei, Z., & Ma, X. "Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid". Asian Journal of Chemistry.4

  • ChemicalBook. "2-Nitro-4-methylsulfonylbenzoic acid synthesis". chemicalbook.com. 6

  • Carter et al. "Methyl 4-methylsulfonyl-2-nitrobenzoate". PMC (nih.gov).3

  • Google Patents. "Method of preparing 2-nitro-4-methylsulfonyl benzoic acid". google.com. 5

Sources

Technical Support Center: Yield Optimization for 3,5-Bis(methylsulfonyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter yield bottlenecks when scaling the synthesis of highly functionalized sulfonyl arenes. The synthesis of [1] relies on a rigorous two-stage sequence: a double nucleophilic aromatic substitution (SNAr) of 3,5-difluorobenzoic acid with sodium thiomethoxide to form the intermediate[2], followed by an exhaustive chemoselective oxidation to the bis-sulfone.

The most common failure modes involve incomplete SNAr (yielding mono-substituted impurities) and under-oxidation (yielding mixed sulfoxide/sulfone species). This guide provides a self-validating framework to troubleshoot and optimize both stages, ensuring robust scalability, high atom economy, and exceptional purity.

Process Visualization

G SM 3,5-Difluorobenzoic Acid (Starting Material) Int1 Mono-thioether (Intermediate) SM->Int1 NaSMe (1.5 eq) DMF, 60°C Int2 3,5-Bis(methylthio)benzoic Acid (Key Intermediate) Int1->Int2 NaSMe (1.5+ eq) DMF, 95°C SNAr Int3 Sulfoxide Intermediates (Under-oxidized) Int2->Int3 H2O2 (< 4 eq) Na2WO4 (cat.) Prod 3,5-Bis(methylsulfonyl)benzoic Acid (Final Product) Int2->Prod H2O2 (6 eq) Na2WO4 (cat.) Ideal Pathway Int3->Prod H2O2 (Excess) 65°C, 4h

Fig 1. Workflow and bottlenecks in 3,5-bis(methylsulfonyl)benzoic acid synthesis.

Diagnostic FAQs & Troubleshooting

Q1: My SNAr reaction stalls, leaving a mixture of mono- and bis-methylthio products. How can I drive the reaction to completion? A1: The first substitution occurs rapidly due to the strong electron-withdrawing effect of the meta-fluoro and carboxylic acid groups. However, the resulting mono-thioether intermediate is significantly less electrophilic, increasing the activation energy required for the second substitution.

  • Causality & Solution: You must account for the acidic proton of the carboxylic acid, which immediately consumes one equivalent of sodium thiomethoxide (NaSMe) to form an unreactive carboxylate salt. Therefore, a minimum of 3.2 to 3.5 equivalents of NaSMe is required. Switch your solvent to anhydrous DMF to maximize the nucleophilicity of the thiomethoxide anion, and elevate the temperature to 95 °C for the final 4–6 hours of the reaction.

Q2: During the oxidation step, LC-MS shows multiple peaks with [M+H-16] and[M+H-32] mass shifts. What is happening? A2: These mass shifts correspond to under-oxidized sulfoxide intermediates. The oxidation of a bis-thioether requires the transfer of four oxygen atoms. If the oxidant is depleted or the catalytic cycle is inefficient, the reaction arrests at the sulfoxide stage.

  • Causality & Solution: While mCPBA is a common benchtop oxidant, it is inefficient and atom-uneconomical for a quadruple oxidation. We strongly recommend transitioning to a catalytic system[3]. Tungstate reacts with H₂O₂ to form a highly electrophilic peroxotungstate complex, which rapidly and selectively oxidizes sulfides to sulfones without over-oxidizing the aromatic ring[3]. Ensure you are using at least 6.0 equivalents of 30% H₂O₂ and maintain the reaction at 65 °C to overcome the steric and electronic deactivation of the second sulfoxide intermediate.

Q3: I am losing product during the aqueous workup of the bis-sulfone. How do I improve recovery? A3: 3,5-Bis(methylsulfonyl)benzoic acid is highly polar. If the aqueous phase is not sufficiently acidified, the product remains in its carboxylate form, which acts as a highly water-soluble sink.

  • Causality & Solution: The reaction mixture must be aggressively acidified to pH 1–2 using concentrated HCl. Because the bis-sulfone is remarkably stable, it will precipitate directly out of the acidic aqueous medium as a white crystalline solid. Avoid liquid-liquid extraction with standard organic solvents (like EtOAc or DCM), as the bis-sulfone has poor partition coefficients. Instead, isolate the product via direct vacuum filtration of the aqueous crash-out.

Validated Experimental Protocols

Protocol A: Synthesis of 3,5-Bis(methylthio)benzoic Acid (SNAr)

This protocol is designed to prevent disulfide formation and ensure complete double substitution.

  • Setup: Charge a dry 500 mL 3-neck round-bottom flask with 3,5-difluorobenzoic acid (1.0 eq, 50 mmol) and anhydrous DMF (150 mL) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C. Add Sodium thiomethoxide (NaSMe, 3.5 eq, 175 mmol) portion-wise over 30 minutes. Note: Strict temperature control during addition prevents the exothermic dimerization of thiomethoxide.

  • Reaction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 95 °C for 12 hours.

  • Validation: Monitor via LC-MS. The starting material and mono-substituted intermediate must be completely consumed before proceeding.

  • Workup: Cool to room temperature and pour the mixture into 500 mL of rapidly stirring ice water. Acidify to pH 2 with 2M HCl. Filter the resulting yellow/white precipitate, wash thoroughly with cold water to remove residual DMF, and dry in vacuo.

Protocol B: Tungstate-Catalyzed Oxidation to 3,5-Bis(methylsulfonyl)benzoic Acid

This self-validating protocol ensures complete quadruple oxidation while managing thermal hazards[3].

  • Setup: Suspend 3,5-bis(methylthio)benzoic acid (1.0 eq, 40 mmol) in glacial acetic acid (100 mL). Add Sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq, 2 mmol)[3].

  • Addition: Heat the suspension to 40 °C. Add 30% aqueous Hydrogen Peroxide (H₂O₂, 6.0 eq, 240 mmol) dropwise over 1 hour using an addition funnel. Caution: The formation of peroxotungstate is highly exothermic; do not add in a single portion[3].

  • Reaction: Post-addition, increase the temperature to 65 °C and stir for 4–6 hours. The suspension will typically clear, followed by the formation of a new dense white precipitate (the bis-sulfone product).

  • Quench & Validate: Cool to 0 °C. Add saturated aqueous Sodium thiosulfate (Na₂S₂O₃) dropwise until peroxide test strips indicate 0 ppm[3]. This validates the safe destruction of excess oxidant.

  • Isolation: Add 100 mL of 1M HCl to ensure complete protonation of the benzoic acid. Filter the white crystalline solid, wash with cold water and a small amount of cold ethanol, and dry under high vacuum.

Quantitative Data: Oxidation Optimization

The following table summarizes the causal relationship between oxidant selection and final yield, demonstrating the superiority of the Tungstate/H₂O₂ system for this specific quadruple oxidation.

Oxidant SystemEquivalentsTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)Primary Impurity
mCPBA4.5251242%75%Mixed Sulfoxides
Oxone5.050868%91%Mono-sulfoxide
H₂O₂ / Na₂WO₄ 6.0 65 5 89% >98% None detected

References

  • 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2)
  • 825-99-0 | 3-(Methylthio)
  • 2-Methoxy-5-(methylsulfonyl)pyridine | 98627-16-8 - Benchchem(Protocol Reference for Tungstate Oxidation)

Sources

Technical Support Center: Synthesis of 3,5-bis(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3,5-bis(methylsulfonyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. As a key intermediate, its purity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles governing the formation of common byproducts. Our goal is to empower you to diagnose issues in your synthesis, optimize your reaction conditions, and ensure the highest quality of your final product.

Section 1: The Core Transformation - Oxidation Pathway

The most prevalent and reliable laboratory-scale synthesis of 3,5-bis(methylsulfonyl)benzoic acid involves the oxidation of its thioether precursor, 3,5-bis(methylthio)benzoic acid. This transformation is a stepwise oxidation of two sulfur atoms, a process that is simple in concept but requires precise control to avoid common pitfalls.

The overall reaction is as follows:

Main_Synthetic_Pathway start 3,5-bis(methylthio)benzoic acid (Precursor) product 3,5-bis(methylsulfonyl)benzoic acid (Target Product) start->product Oxidizing Agent (e.g., H₂O₂, m-CPBA, Oxone®)

Caption: General workflow for the synthesis of the target molecule.

This oxidation is the critical step where most impurities are generated. The following sections will address the specific challenges encountered during this process.

Section 2: Troubleshooting Guide - Diagnosing and Solving Synthesis Issues

This section is structured in a question-and-answer format to directly address the most common problems observed in the field.

Q1: My NMR/LC-MS shows one or two major impurities that are closely related to my product. What are they, and how did they form?

Answer: The most common byproducts in this synthesis are the partially oxidized intermediates: 3-methylsulfinyl-5-(methylsulfonyl)benzoic acid (the "mono-sulfoxide, mono-sulfone") and 3,5-bis(methylsulfinyl)benzoic acid (the "bis-sulfoxide").

Causality: The oxidation of a thioether to a sulfone is a two-step process for each sulfur atom: Thioether → Sulfoxide → Sulfone. The first oxidation (to sulfoxide) is often kinetically faster than the second oxidation (to sulfone)[1]. If the reaction conditions are not sufficient to drive the process to completion, the reaction will stall at these intermediate stages, resulting in a mixture of the desired product and these sulfoxide-containing impurities.

Byproduct_Formation_Pathway cluster_main Desired Pathway cluster_byproducts Common Byproduct Intermediates Thioether 3,5-bis(methylthio)- benzoic acid Product 3,5-bis(methylsulfonyl)- benzoic acid Thioether->Product [4 Ox. Eq.] Bis_Sulfoxide 3,5-bis(methylsulfinyl)- benzoic acid Thioether->Bis_Sulfoxide [2 Ox. Eq.] Mono_Sulfoxide 3-methylsulfinyl-5- (methylsulfonyl)benzoic acid Bis_Sulfoxide->Mono_Sulfoxide [1 Ox. Eq.] Mono_Sulfoxide->Product [1 Ox. Eq.]

Caption: Stepwise oxidation leading to sulfoxide byproducts.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Increase Oxidant Stoichiometry: The theoretical requirement is four equivalents of the oxidizing agent (e.g., H₂O₂) to convert both thioether groups to sulfones. In practice, a slight excess is often necessary. If sulfoxide impurities are present, increase the total equivalents of the oxidant incrementally.

  • Elevate Reaction Temperature: Increasing the thermal energy of the system can help overcome the activation barrier for the second oxidation step (sulfoxide to sulfone). Proceed with caution, as excessive heat can cause oxidant decomposition or unwanted side reactions.

  • Extend Reaction Time: These oxidations can be slower than anticipated. Monitor the reaction by a suitable method (TLC, LC-MS) and allow it to proceed until the starting material and sulfoxide intermediates are fully consumed.

ParameterInitial Condition (Example)Adjusted Condition for Incomplete Oxidation
Oxidant (H₂O₂) Equiv. 4.2 eqIncrease to 4.5 - 5.0 eq
Temperature 50 °CIncrease to 60-70 °C
Reaction Time 4 hoursExtend to 8-12 hours (with monitoring)
Q2: My starting material was prepared from 3,5-dimercaptobenzoic acid, and my final product is difficult to purify. What could have gone wrong in the first step?

Answer: When starting from a dithiol, the primary competing side reaction is the formation of disulfide bonds. Thiols are readily oxidized to disulfides, often by atmospheric oxygen under basic conditions[2]. This can lead to the formation of oligomeric or polymeric disulfide byproducts.

Causality: The thiolate anion, which is the active nucleophile for alkylation, is also highly susceptible to oxidation. If the reaction environment is not strictly anaerobic, disulfide formation will compete with the desired S-alkylation reaction.

Troubleshooting Protocol: Preventing Disulfide Formation

  • Ensure Inert Atmosphere: Perform the alkylation of the dithiol under a strict nitrogen or argon atmosphere. De-gas all solvents before use.

  • Controlled Reagent Addition: Add the base (e.g., NaH, K₂CO₃) to the dithiol solution first to form the thiolate, then add the alkylating agent (e.g., methyl iodide, dimethyl sulfate) promptly.

  • Use of Mild Reducing Agents: In some cases, a small amount of a mild reducing agent like sodium borohydride (NaBH₄) can be added to the reaction mixture to reduce any disulfides that form in situ back to the reactive thiolates.

Q3: I am using an electrochemical oxidation method and observing an unexpected chlorinated byproduct. Why is this happening?

Answer: The formation of a chloroalkyl sulfoxide is a known, though often unexpected, byproduct in electrochemical oxidations, particularly when a chloride-based supporting electrolyte is used[3].

Causality: During electrochemical oxidation, chloride ions from the electrolyte (e.g., LiClO₄ or Bu₄NCl) can be oxidized at the anode to form reactive chlorine species. These species can then be incorporated into the substrate, leading to chlorinated impurities that can be difficult to separate from the desired product.

Troubleshooting Protocol: Avoiding Chlorinated Byproducts

  • Change the Supporting Electrolyte: Switch to a non-halide electrolyte, such as a tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salt.

  • Optimize Electrode Potential: Carefully control the applied potential. A lower potential may be sufficient to oxidize the thioether without oxidizing the chloride ions, thus preventing the formation of reactive chlorine.

  • Consider Alternative Methods: If electrochemical optimization proves difficult, reverting to a chemical oxidant like hydrogen peroxide or Oxone® will eliminate this specific side reaction pathway.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best general-purpose oxidizing agent for converting 3,5-bis(methylthio)benzoic acid to the sulfone?

There is no single "best" agent, as the choice depends on scale, cost, and safety considerations. However, a comparative analysis can guide your selection.

Oxidizing AgentProsConsKey Considerations
Hydrogen Peroxide (H₂O₂) with Na₂WO₄ catalyst "Green" (byproduct is water), cost-effective.Can be slow; requires catalytic activation; potential for runaway reaction if not controlled.Excellent for process scale-up due to low cost and benign byproduct. Requires careful temperature control.
m-Chloroperoxybenzoic acid (m-CPBA) Highly effective, predictable, good for lab scale.Stoichiometric waste (m-chlorobenzoic acid) can complicate purification; potentially explosive when dry.A reliable choice for small-scale synthesis where complete conversion is prioritized over atom economy.
Oxone® (Potassium peroxymonosulfate) Strong oxidant, stable, easy to handle, clean reaction profile.Generates inorganic salt byproducts.Often used in a biphasic system (e.g., EtOAc/water) with a phase-transfer catalyst for clean and efficient oxidation.

FAQ 2: How can I effectively purify the final 3,5-bis(methylsulfonyl)benzoic acid product?

Recrystallization is the most powerful technique for obtaining high-purity, crystalline 3,5-bis(methylsulfonyl)benzoic acid[4].

Detailed Purification Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common and effective solvent systems include ethanol/water mixtures, or acetic acid/water.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the minimum amount of the hot primary solvent (e.g., ethanol or acetic acid) required to achieve complete dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: To the hot, clear solution, slowly add the anti-solvent (water) dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize product precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of the cold recrystallization solvent mixture. Dry the purified crystals under vacuum to remove residual solvents.

FAQ 3: Can the aromatic ring or the carboxylic acid group be oxidized under these conditions?

Under the controlled conditions typically used for thioether oxidation, both the benzene ring and the carboxylic acid group are robust and generally unreactive. The thioether is significantly more electron-rich and susceptible to oxidation. However, using excessively harsh and non-selective oxidants like potassium permanganate (KMnO₄) at high temperatures could potentially lead to oxidation of the benzylic position if a methyl group were present, or even ring degradation[5]. It is crucial to use oxidants that are selective for the sulfur center.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Available from: [Link]

  • The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications. Available from: [Link]

  • 3,5-dihydroxybenzoic acid. Organic Syntheses Procedure. Available from: [Link]

  • Oxidation of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

Sources

Technical Support Center: 3,5-bis(methylsulfonyl)benzoic acid Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation and purification of 3,5-bis(methylsulfonyl)benzoic acid (CAS 90536-91-7) .

System Overview: The Thermodynamic Challenge

3,5-bis(methylsulfonyl)benzoic acid is a highly polar molecule. The presence of two bulky methylsulfonyl groups creates a massive dipole moment, while the carboxylic acid moiety drives strong intermolecular hydrogen bonding (dimerization).

The Causality of Failure: Because of these competing polarities, the molecule exhibits a very steep solubility curve. It is highly soluble in polar aprotic solvents (e.g., Acetone, DMF) but practically insoluble in water or non-polar organics. When researchers attempt a standard solvent/anti-solvent crystallization (e.g., Acetone/Water), the rapid generation of supersaturation kinetically hinders the molecules from arranging into a rigid crystal lattice. Instead, the system undergoes Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1],[2].

Troubleshooting Guide: Diagnosing Liquid-Liquid Phase Separation (LLPS)

Oiling out is often mistaken for nucleation because both events cause turbidity in the crystallizer[1]. However, an oil phase is a metastable emulsion of solute-rich droplets that acts as a highly effective solvent for unwanted impurities. If this oil spontaneously solidifies, it traps these impurities, ruining the batch purity and yield[2],[3].

LLPS_Troubleshooting Start Observation: Cloudy Emulsion (Oiling Out) CheckTemp Is Temperature > Melting Point of the Solute/Solvent Mixture? Start->CheckTemp Action1 Dilute Solution or Switch Solvent System CheckTemp->Action1 Yes CheckCooling Is the Cooling Rate > 0.2 °C/min? CheckTemp->CheckCooling No Success Solid Crystalline Suspension (Successful Phase Switch) Action1->Success Action2 Reduce Cooling Rate (e.g., 0.05 - 0.1 °C/min) CheckCooling->Action2 Yes CheckSeed Were Seed Crystals Introduced? CheckCooling->CheckSeed No Action2->Success Action3 Add 1-2 wt% Seed Crystals in the Metastable Zone CheckSeed->Action3 No CheckSeed->Success Yes Action3->Success

Logical workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Quantitative Data: Solvent Selection Matrix

To prevent LLPS, solvent selection must balance solubility gradients with hydrogen-bond disruption[4].

Solvent SystemRoleSolute InteractionsSuitability & Risk Profile
Acetone / Water Solvent / AntisolventH-bond acceptor (Acetone) / donor (Water)High yield. High risk of LLPS if water is added too fast[2].
Isopropanol (IPA) Single SolventModerate H-bondingGood balance of solubility gradient. Lower risk of oiling out.
Ethanol / Heptane Solvent / AntisolventProtic solvation / Non-polar precipitationModerate yield. Heptane may cause rapid crashing, trapping impurities[1].
Glacial Acetic Acid Single SolventDisrupts carboxylic acid dimersExcellent crystal habit. Requires high temperature; difficult to dry.

Standard Operating Procedure: Self-Validating Crystallization Protocol

To ensure a robust phase switch, we utilize a seeded anti-solvent/cooling hybrid approach. This protocol is designed to be a self-validating system: each step contains a physical checkpoint to confirm thermodynamic stability before proceeding.

Crystallization_Workflow Dissolution 1. Dissolution Acetone @ 55°C Filtration 2. Hot Filtration Remove Insoluble Impurities Dissolution->Filtration AntiSolvent 3. Anti-Solvent Add Water Slowly Filtration->AntiSolvent Seeding 4. Seeding Add 1 wt% Pure Crystals AntiSolvent->Seeding Cooling 5. Controlled Cooling 0.1 °C/min to 5°C Seeding->Cooling Isolation 6. Isolation & Drying Filter & Vacuum Dry Cooling->Isolation

Self-validating standard operating procedure for anti-solvent/cooling crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 3,5-bis(methylsulfonyl)benzoic acid in 50 mL of Acetone at 55°C.

    • Causality: Acetone easily breaks the intermolecular sulfone dipole interactions at elevated temperatures.

  • Hot Filtration: Pass the solution through a pre-warmed 0.45 µm PTFE membrane.

    • Validation Check: The filtrate must be optically clear. Any turbidity indicates premature nucleation or insoluble impurities[4].

  • Anti-Solvent Addition (Approaching the Metastable Zone): Slowly add 10 mL of pre-heated Water (55°C) dropwise over 30 minutes.

    • Causality: Adding water lowers the solubility, pushing the system into the metastable zone without crossing the labile (oiling out) boundary[3].

  • Seeding: Introduce 0.1 g (1 wt%) of pure 3,5-bis(methylsulfonyl)benzoic acid crystals.

    • Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; if it immediately turns milky, it has oiled out[5].

  • Aging & Desupersaturation: Hold the suspension at 55°C for 1 hour.

    • Causality: This aging step allows the supersaturation to be consumed via secondary nucleation and crystal growth on the seed surfaces, bypassing the LLPS region[3].

  • Controlled Cooling: Cool the reactor to 5°C at a strict rate of 0.1 °C/min.

    • Causality: A slow cooling rate ensures solute molecules have time to integrate into the crystal lattice rather than forming an amorphous oil phase[1],[2].

  • Isolation & Drying: Filter the crystalline suspension and wash the cake with 20 mL of cold 80:20 Water/Acetone. Dry under vacuum at 50°C until constant weight is achieved.

Frequently Asked Questions (FAQs)

Q: My product formed a sticky gum at the bottom of the flask instead of crystals. What happened? A: You experienced Liquid-Liquid Phase Separation (LLPS), or "oiling out"[5]. The supersaturation was generated too quickly, kinetically hindering the molecules from arranging into a rigid crystal lattice[1]. Resolution: Re-dissolve the gum in the primary solvent by heating. Reduce your cooling rate, decrease the anti-solvent addition rate, and ensure you introduce seed crystals earlier in the process to direct the thermodynamics toward solid crystallization[5],[3].

Q: How can I remove trapped solvent (acetone/water) from the final crystal lattice? A: Solvent entrapment usually occurs when crystals grow too fast, leading to dendritic or skeletal crystal habits that physically encapsulate the mother liquor. Resolution: Implement a temperature cycling (Ostwald ripening) step during the cooling phase. Heat the suspension back up by 5°C, hold for 30 minutes, and resume cooling. This selectively dissolves the imperfect, fast-grown faces and allows dense, pure crystals to form.

Q: Is polymorphism a concern for 3,5-bis(methylsulfonyl)benzoic acid? A: Yes. The bulky methylsulfonyl groups can pack in multiple conformations depending on the solvent's polarity and hydrogen-bonding capacity. To ensure a consistent polymorphic form, always seed with the desired polymorph[5] and avoid "crashing" the product out with excessive anti-solvent, which often yields metastable kinetic forms rather than the thermodynamically stable polymorph.

References[4] Title: Recrystallization of Benzoic Acid. Source: Alfa Chemistry. URL:https://www.alfa-chemistry.com/recrystallization-of-benzoic-acid.html[1] Title: Oiling Out in Crystallization. Source: Mettler Toledo. URL:https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_Crystallization/oiling-out.html[2] Title: The Problem of Oiling Out in Chemical Process Development. Source: KiloMentor. URL:http://kilomentor.blogspot.com/2017/02/the-problem-of-oiling-out-in-chemical.html[5] Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Source: PharmaLego. URL:https://pharmalego.com/understanding-oiling-out-phenomena-in-the-crystallization-of-small-molecule-compounds/[3] Title: Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Source: Aragen. URL:https://www.aragen.com/enhancing-crystallization-control-with-in-line-pat-for-scalable-manufacturing/

Sources

Technical Support Center: 3,5-Bis(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,5-bis(methylsulfonyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common stability issues and experimental challenges encountered when working with this compound. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and properties of 3,5-bis(methylsulfonyl)benzoic acid.

Q1: What are the recommended storage and handling conditions for 3,5-bis(methylsulfonyl)benzoic acid?

A1: Proper storage is critical to ensure the long-term integrity of the compound. Based on the stability profile of structurally related aromatic sulfonyl compounds and benzoic acids, the following conditions are recommended:

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2] Room temperature storage is generally acceptable for the solid material.

  • Handling: Use with adequate ventilation and minimize dust generation.[1] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[3][4] Avoid contact with eyes, skin, and clothing. After handling, wash hands thoroughly.[3]

Q2: What are the key chemical properties and potential incompatibilities of this compound?

A2: 3,5-bis(methylsulfonyl)benzoic acid is a solid crystalline compound.[5] Its key features are an acidic carboxylic acid group and two strongly electron-withdrawing methylsulfonyl groups.

  • Molecular Formula: C₉H₁₀O₆S₂[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1][5] The carboxylic acid moiety will react exothermically with bases.

  • Hazardous Decomposition: When subjected to high heat or fire, it can decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides (SOx).[1]

Q3: What solvents are recommended for dissolving 3,5-bis(methylsulfonyl)benzoic acid?

A3: The compound's polarity profile dictates its solubility. It is largely insoluble in water but shows moderate solubility in polar organic solvents.[5]

  • Recommended: Dimethyl sulfoxide (DMSO) and acetone are effective solvents for preparing concentrated stock solutions.[5]

  • Limited Solubility: Water, non-polar organic solvents. For aqueous experimental systems, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before performing a serial dilution into the aqueous buffer. See the Troubleshooting Guide for more details on avoiding precipitation.

Q4: Is 3,5-bis(methylsulfonyl)benzoic acid sensitive to light or air?

A4: While the material is generally stable under normal conditions, prolonged exposure to light is not recommended for aromatic compounds in solution.[1][7]

  • Air-Sensitivity: It is not known to be particularly air-sensitive.

  • Light-Sensitivity: As a best practice for any aromatic compound, especially in solution, protect from direct, prolonged light exposure to prevent potential photodegradation. Storing solutions in amber vials is recommended.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: My compound is precipitating out of my aqueous buffer during my experiment.

  • Question: I dissolved 3,5-bis(methylsulfonyl)benzoic acid in my aqueous buffer, but it crashed out of solution. How can I improve its solubility?

  • Answer: This is a common issue stemming from the compound's low intrinsic water solubility and its acidic nature. The two electron-withdrawing methylsulfonyl groups make the carboxylic acid proton quite acidic. At a pH below its pKa, the compound will be in its neutral, less soluble form. The key is to control the pH and consider using a co-solvent.

    Causality:

    • pKa and pH: In its protonated (acidic) form, the compound is less polar and thus less soluble in water. By raising the pH above its pKa, you deprotonate the carboxylic acid to form the much more polar and water-soluble carboxylate salt.

    • Solvent Polarity: The compound has significant non-polar character from the benzene ring, limiting its solubility even in its salt form at high concentrations.

    Solutions:

    • Prepare a Concentrated Stock in Organic Solvent: First, dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM).

    • pH-Adjusted Buffer: Ensure your final aqueous buffer has a pH at least 1.5-2 units above the compound's pKa. While the exact pKa is not readily published, it is expected to be lower than that of benzoic acid (~4.2) due to the electron-withdrawing groups. A buffer pH of 6.0 or higher is a good starting point.

    • Dilution Strategy: Add the organic stock solution dropwise to your vortexing aqueous buffer. Do not add the buffer to the stock. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid impacting your biological or chemical system.

    Troubleshooting Workflow: Solubility Issues

    Below is a decision tree to guide you through resolving solubility problems.

    G start Precipitation Observed in Aqueous Buffer check_stock Was a concentrated stock in organic solvent (e.g., DMSO) used? start->check_stock make_stock Action: Prepare a 10-100 mM stock solution in 100% DMSO. check_stock->make_stock No check_ph What is the pH of the final aqueous buffer? check_stock->check_ph Yes make_stock->check_ph ph_low pH is near or below the estimated pKa (~3-4) check_ph->ph_low ph_ok pH is well above the estimated pKa (e.g., pH > 6) check_ph->ph_ok adjust_ph Action: Increase buffer pH. Deprotonation to the carboxylate salt increases water solubility. ph_low->adjust_ph check_organic_conc What is the final concentration of the organic co-solvent (e.g., DMSO)? ph_ok->check_organic_conc adjust_ph->check_organic_conc conc_high Concentration > 5% check_organic_conc->conc_high conc_ok Concentration < 1-2% check_organic_conc->conc_ok reduce_conc Action: Reduce final co-solvent concentration. High organic content can sometimes decrease solubility of salts. conc_high->reduce_conc success Problem Resolved conc_ok->success reduce_conc->success

    Caption: Decision tree for troubleshooting compound precipitation.

Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading in solution.

  • Question: I am seeing a loss of compound effect over time or observing unexpected peaks in my LC-MS analysis. How can I check for and prevent degradation?

  • Answer: While 3,5-bis(methylsulfonyl)benzoic acid is generally stable, degradation can occur under certain conditions, particularly in solution over time or at elevated temperatures. Benzoic acid derivatives can undergo thermal decarboxylation (loss of CO₂) at high temperatures.[8]

    Causality:

    • Thermal Stress: Heating aqueous solutions for extended periods can promote decarboxylation, leading to the formation of 1,3-bis(methylsulfonyl)benzene.

    • Reactivity: The compound may react with other components in your media or buffer, especially if they are nucleophilic or reactive under your experimental conditions.

    Solutions:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh for each experiment from a solid sample or a recently prepared concentrated stock.

    • Avoid Heat: Do not autoclave solutions containing the compound. If warming is necessary to aid dissolution, do so gently and for a minimal amount of time.

    • Perform a Stability Study: To confirm degradation, you can perform a simple stability study using a validated analytical method like HPLC. This involves incubating the compound under your experimental conditions (buffer, temperature) and analyzing aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    Experimental Protocol: Forced Degradation Study

    This protocol provides a framework for investigating the stability of your compound.

    G prep Prepare Solution (e.g., 100 µM in experimental buffer) t0 Time=0 Analysis (Inject on HPLC immediately) prep->t0 incubate Incubate Solution (Under experimental conditions, e.g., 37°C) prep->incubate compare Compare Chromatograms (Look for decrease in parent peak area and appearance of new peaks) t0->compare sampling Sample at Time Points (e.g., 2, 4, 8, 24 hours) incubate->sampling analyze Analyze Samples (HPLC/LC-MS) sampling->analyze analyze->compare result Conclusion on Stability compare->result

    Caption: Workflow for a basic compound stability assessment.

Section 3: Protocols and Data

This section provides detailed methodologies and reference data.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Material: Accurately weigh out the desired amount of 3,5-bis(methylsulfonyl)benzoic acid solid in a suitable vial. (Molecular Weight: ~278.29 g/mol ). For 10 mg, you will need 359.3 µL of DMSO for a 100 mM stock. For a 10 mM stock, use 3.593 mL.

  • Add Solvent: Add the calculated volume of high-purity DMSO.

  • Dissolve: Vortex or sonicate the mixture gently until all solid is completely dissolved.

  • Store: Store the stock solution at -20°C or -80°C in an amber, tightly sealed vial to maximize stability. Bring to room temperature and vortex before use.

Table 1: Physicochemical Properties Summary
PropertyValue / DescriptionSource
Molecular Formula C₉H₁₀O₆S₂[6]
Appearance White to off-white crystalline solid[5]
Solubility (Water) Largely insoluble[5]
Solubility (Organic) Moderately soluble in DMSO and acetone[5]
Storage Temperature Room temperature (solid)
Incompatibilities Strong oxidants, strong bases, strong reducing agents[1][5]

References

  • Chemsrc. (2025, August 25). 3-Methylsulfonyl benzoic acid MSDS. [Link]

  • LookChem. (n.d.). 3-(METHYLSULFONYL)BENZOIC ACID 5345-27-7 wiki. [Link]

  • PubChem. (n.d.). 3,5-bis(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Kahtani, H. A. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Saudi Chemical Society, 15(2), 121-127. [Link]

Sources

scaling up the synthesis of 3,5-bis(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3,5-bis(methylsulfonyl)benzoic acid . This portal is designed for process chemists and drug development professionals tasked with transitioning this critical bis-sulfone building block from bench-scale discovery to pilot-plant manufacturing.

Scaling up this molecule involves two primary transformations: a double Nucleophilic Aromatic Substitution (SNAr) to form the bis-thioether intermediate, followed by an exhaustive catalytic oxidation to the final bis-sulfone. Below, you will find validated workflows, quantitative comparative data, and mechanistic troubleshooting guides to ensure a safe, high-yielding, and reproducible process.

Process Workflow

G SM 3,5-Difluorobenzoic Acid (Starting Material) Step1 SNAr Reaction NaSMe, DMF, 80°C SM->Step1 Int 3,5-Bis(methylthio)benzoic Acid (Intermediate) Step1->Int Nucleophilic Substitution Step2 Catalytic Oxidation 30% H2O2, Na2WO4, 60°C Int->Step2 Prod 3,5-Bis(methylsulfonyl)benzoic Acid (Final Product) Step2->Prod Tungsten-Catalyzed Oxidation

Two-step synthetic workflow for 3,5-bis(methylsulfonyl)benzoic acid.

Quantitative Data: Oxidant Selection for Scale-Up

When transitioning the oxidation of the bis-thioether intermediate to a >1 kg scale, the choice of oxidant dictates safety, thermodynamics, and workup viability [1, 3].

Oxidant SystemAtom EconomyExotherm ControlByproduct/Waste ProfileScale-Up Suitability
Oxone® (Potassium peroxymonosulfate) LowModerateMassive sulfate salt generation; difficult stirringPoor (>1 kg scale)
mCPBA (meta-Chloroperoxybenzoic acid) ModerateHighGenerates m-chlorobenzoic acid; shock-sensitivePoor (Safety risks)
30% H₂O₂ / Na₂WO₄ (Catalytic) HighHighly Controllable (via dosing)Water is the only byproduct; no salt slurriesExcellent

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: SNAr Synthesis of 3,5-Bis(methylthio)benzoic Acid
  • Charge: To a jacketed reactor under a strict N₂ atmosphere, charge 3,5-difluorobenzoic acid (1.0 eq) and anhydrous DMF (5 volumes).

  • Cool & Dose: Cool the mixture to 0–5 °C. Slowly charge sodium methanethiolate (NaSMe, 2.8 eq) in 4 equal portions to control the initial exotherm.

  • Heat: Ramp the reactor temperature to 80 °C and stir for 12–16 hours.

  • In-Process Control (IPC): Sample the reaction for HPLC analysis. Proceed only when the mono-substituted intermediate is <2%.

  • Workup: Cool to room temperature. Quench into ice water (15 volumes). Acidify the aqueous layer with 2M HCl. Self-Validation: Use a calibrated pH meter to ensure the solution reaches exactly pH 2–3 to fully protonate the carboxylic acid and force precipitation.

  • Isolate: Filter the resulting pale yellow solid, wash with copious amounts of water to remove DMF, and dry under vacuum at 45 °C.

Protocol B: Oxidation to 3,5-Bis(methylsulfonyl)benzoic Acid
  • Charge: In a jacketed reactor, suspend 3,5-bis(methylthio)benzoic acid (1.0 eq) in a mixture of Methanol/Water (3:1, 8 volumes).

  • Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02 eq) [1, 2].

  • Oxidant Dosing: Heat the mixture to 50 °C. Slowly dose 30% aqueous H₂O₂ (5.0 eq) via a metering pump over 2–3 hours. Critical: Interlock the pump to the internal temperature probe to halt dosing if T_int exceeds 65 °C.

  • Digest & Validate: Stir at 60 °C for an additional 4 hours. Self-Validation: Perform HPLC analysis to confirm <1% of the intermediate sulfoxide species remains.

  • Quench: Cool to 10 °C. Quench residual peroxide with 10% aqueous sodium thiosulfate. Self-Validation: Spot the mixture onto KI-starch paper; a lack of blue/black color confirms the complete destruction of peroxides [1].

  • Isolate: The bis-sulfone product precipitates directly as a white crystalline solid. Filter, wash with cold methanol, and dry under vacuum.

Troubleshooting & FAQs

Q1: During the SNAr step, we consistently observe incomplete conversion with the mono-substituted intermediate remaining. How do we drive it to completion? Expertise & Causality: The second nucleophilic substitution is significantly slower than the first. Mechanistically, once the first methylthio (-SMe) group attaches to the ring, it donates electron density via resonance. This deactivates the electron-deficient fluorinated ring, raising the activation energy required for the second NaSMe attack. Solution: Ensure a strict stoichiometric excess of NaSMe (at least 2.8 equivalents). Because NaSMe is highly prone to atmospheric oxidation (forming inactive dimethyl disulfide) and volatility, you must use fresh, high-quality reagent and maintain a rigorous N₂ blanket. If the reaction stalls, spike an additional 0.3 eq of NaSMe at 80 °C.

Q2: Why is Oxone strongly discouraged for the oxidation step at the pilot-plant scale, despite its excellent reactivity in the lab? Expertise & Causality: While Oxone is highly effective for milligram-to-gram scale lab reactions, it acts as a stoichiometric oxidant that generates massive amounts of insoluble potassium sulfate salts. At a >1 kg scale, this creates a thick, unmanageable slurry. This slurry damages reactor impellers, severely impedes thermodynamic heat transfer (creating dangerous hot spots), and traps the final product, leading to catastrophic yield losses during filtration [3]. Solution: Transition to the 30% H₂O₂ / Na₂WO₄ catalytic system. Tungsten peroxy complexes react rapidly with sulfides, and the only stoichiometric byproduct is water, maintaining an easily stirrable mixture throughout the reaction [1, 3].

Q3: My oxidation reaction stalls at the sulfoxide-sulfone intermediate. How do I force full conversion to the bis-sulfone? Expertise & Causality: The initial oxidation of a sulfide to a sulfoxide is kinetically fast and highly exothermic. However, the subsequent oxidation of the electron-deficient sulfoxide to the sulfone requires a significantly higher activation energy [1]. If the reaction stalls, it is typically due to premature cooling or catalyst deactivation. Solution: Do not drop the reactor temperature prematurely; maintain a strict 60 °C digest phase. Ensure you are using a minimum of 5.0 equivalents of H₂O₂ (4.0 eq theoretical for bis-sulfide to bis-sulfone, plus 1.0 eq excess to account for the natural thermal decomposition of the peroxide at 60 °C).

Q4: How do we safely manage the massive exotherm during the large-scale addition of 30% H₂O₂? Expertise & Causality: The oxidation of sulfides to sulfones releases approximately 250–300 kJ/mol of heat. Bulk addition of H₂O₂ will lead to rapid thermal runaway, potentially boiling the methanol solvent and causing a critical pressure spike in the reactor [2]. Solution: Implement a controlled, continuous dosing strategy for H₂O₂. Always verify that the tungsten catalyst is active and the reaction has successfully initiated (indicated by a slight, manageable temperature bump) before dosing the bulk of the peroxide. This prevents the dangerous pooling of unreacted oxidant, which could otherwise trigger a delayed, uncontrollable exotherm [2, 3].

References

  • Lu, M., et al. (2012). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Synthetic Communications. [Link]

  • Okamoto, Y., et al. (2026). Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide. RSC Advances. [Link]

  • ACS Publications (2025). Enabling the First Scale-Up of the Selective HER2 Inhibitor BI-4142. Organic Process Research & Development. [Link]

Technical Support Center: Purification of 3,5-bis(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3,5-bis(methylsulfonyl)benzoic acid (CAS: 90536-91-7). As a critical intermediate in pharmaceutical and agrochemical development [1], ensuring the absolute purity of this compound is paramount.

This guide is designed for process chemists and analytical scientists. It bypasses generic advice to directly address the mechanistic causes of impurity generation and provides field-proven, self-validating protocols to eliminate them.

Mechanistic Workflow & Impurity Generation

The standard industrial synthesis of 3,5-bis(methylsulfonyl)benzoic acid relies on the catalytic oxidation of 3,5-bis(methylthio)benzoic acid using hydrogen peroxide ( H2​O2​ ) and a sodium tungstate ( Na2​WO4​ ) catalyst [2]. Understanding this pathway is critical, as impurities are direct artifacts of the reaction kinetics and catalyst selection.

G SM 3,5-bis(methylthio)benzoic acid (Starting Material) OX1 Primary Oxidation (H2O2 / Na2WO4) SM->OX1 Fast INT Sulfoxide Intermediates (Under-oxidized Impurities) OX1->INT OX2 Secondary Oxidation (Slower due to deactivation) INT->OX2 Slow CRUDE Crude 3,5-bis(methylsulfonyl)benzoic acid (Contains Tungstate & Sulfoxides) OX2->CRUDE W_IMP Inorganic Impurity: Residual Tungstate (WO4 2-) OX2->W_IMP PURIF Hot Ethanol Filtration & Controlled Crystallization CRUDE->PURIF PURE Pure 3,5-bis(methylsulfonyl)benzoic acid (Target Intermediate) PURIF->PURE Yields Pure API W_IMP->CRUDE

Fig 1: Oxidation workflow of 3,5-bis(methylthio)benzoic acid and impurity generation points.

Troubleshooting FAQs: The Causality of Contamination

Q1: My LC-MS shows a persistent impurity with a mass of [M-16] or [M-32]. Why is the reaction stalling? A: This mass shift indicates the presence of under-oxidized sulfoxide intermediates, such as 3-(methylsulfinyl)-5-(methylsulfonyl)benzoic acid [3].

  • The Causality: The first thioether oxidizes rapidly. However, the newly formed sulfone group is strongly electron-withdrawing. This drastically reduces the electron density (nucleophilicity) of the second sulfur atom, creating an electronic deactivation that makes the second oxidation step significantly slower[2].

  • The Solution: Do not simply dump excess oxidant into the reactor at the beginning, as this risks decarboxylation or aromatic ring degradation. Instead, implement a kinetic temperature ramp. Hold the reaction at 25 °C for the first 2 hours, then ramp to 55–60 °C for the final 4 hours to overcome the activation energy barrier of the deactivated sulfide.

Q2: How do I remove residual tungsten catalyst without degrading my product? A: Sodium tungstate is highly effective for sulfide-to-sulfone oxidations [2], but during acidic workup, it precipitates as insoluble tungstic acid ( H2​WO4​ ), co-precipitating directly into your crude product matrix.

  • The Causality: Tungstic acid is insoluble in both water and most cold organic solvents. However, 3,5-bis(methylsulfonyl)benzoic acid exhibits a steep solubility curve in hot polar organic solvents (like ethanol).

  • The Solution: Capitalize on this orthogonal solubility. By dissolving the crude mixture in boiling ethanol and performing a hot filtration, the inorganic tungstate remains trapped on the filter media, while the organic product passes through in the filtrate.

Q3: My isolated product has a slight yellow/brown tint instead of being pure white. What is the cause? A: Discoloration is typically caused by trace over-oxidation products (e.g., phenolic byproducts from aromatic ring oxidation) or polymerized impurities generated during the high-temperature oxidation phase [1].

  • The Solution: Incorporate an activated carbon (e.g., Darco G-60) treatment during the hot ethanol dissolution step. The high surface area and porosity of the carbon selectively adsorb these planar, conjugated colored impurities.

Quantitative Impurity Profiling

To ensure the material is suitable for downstream API synthesis, monitor the following critical quality attributes (CQAs):

Impurity TypeSpecific CompoundDetection MethodAcceptable LimitPrimary Removal Strategy
Under-oxidized 3-(methylsulfinyl)-5-(methylsulfonyl)benzoic acidLC-MS ([M-16] peak)< 0.5%Temperature-ramped oxidation, slow crystallization
Inorganic Tungstic Acid ( H2​WO4​ ) / Sodium TungstateICP-MS (W detection)< 20 ppmHot organic filtration through Celite
Over-oxidized Phenolic/Polymeric degradantsUV-Vis (Colorimetry)Visual (White)Activated carbon (Darco G-60) treatment
Isomeric 2,5-bis(methylsulfonyl)benzoic acidHPLC (RT shift)< 0.1%Strict starting material QC

Self-Validating Purification Protocol

The following Standard Operating Procedure (SOP) utilizes orthogonal solubility and controlled thermodynamics to systematically strip out inorganic residues, colored degradants, and under-oxidized sulfoxides.

Phase 1: Hot Dissolution & Scavenging
  • Suspension: Suspend 100 g of crude 3,5-bis(methylsulfonyl)benzoic acid in 1000 mL of absolute ethanol in a jacketed reactor.

  • Heating: Heat the mixture to reflux (approx. 78 °C) under moderate agitation.

    • Causality Insight: The target sulfone is highly soluble in hot polar protic solvents, whereas inorganic tungstate residues remain completely insoluble.

  • Decolorization: Once the organic material has dissolved, add 5 g of activated carbon (Darco G-60). Stir at reflux for 30 minutes.

Phase 2: Hot Filtration (Self-Validation Checkpoint)
  • Filtration: Filter the boiling suspension rapidly through a pre-heated Celite pad into a clean, pre-heated receiving flask.

    • Self-Validation Checkpoint: Inspect the filter cake and filtrate. The filter cake must retain a grey/black mass (carbon + inorganic tungstate salts). The resulting filtrate must be optically clear and colorless. If the filtrate is cloudy, tungstate has passed through; you must re-filter.

Phase 3: Controlled Anti-Solvent Crystallization
  • Anti-Solvent Addition: Transfer the clear filtrate to a reactor stabilized at 70 °C. Dropwise, add 500 mL of heated deionized water (anti-solvent) over 1 hour.

    • Causality Insight: Water drastically reduces the solubility of the sulfone. Adding it slowly at a high temperature ensures nucleation occurs near the metastable zone limit. This promotes large, pure crystal growth rather than rapid precipitation, which would trap polar sulfoxide impurities within the crystal lattice.

  • Cooling Ramp: Program the reactor to cool from 70 °C to 5 °C at a strict, linear rate of 10 °C/hour.

  • Isolation: Filter the resulting crystalline slurry. Wash the filter cake with 200 mL of cold 2:1 Water:Ethanol to displace the mother liquor.

  • Drying: Dry under vacuum at 50 °C to a constant weight.

References

  • Taylor & Francis. "Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide". Synthetic Communications, 2012. URL:[Link]

  • PubChem. "3,5-bis(methylsulfonyl)benzoic acid". National Center for Biotechnology Information. URL: [Link]

Technical Support Center: Synthesis of Disubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Methodology Guide for the synthesis of disubstituted benzoic acids. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered in the lab: regioselectivity conflicts, catalytic stalling, and over-oxidation.

Rather than simply listing procedures, this guide deconstructs the causality behind experimental failures and provides self-validating protocols to ensure your syntheses are robust, reproducible, and mechanistically sound.

Module 1: Directed Ortho-Metalation (DoM) Regioselectivity

Q: Why am I getting poor regioselectivity or incomplete metalation when synthesizing 2,3-disubstituted or 2,6-disubstituted benzoic acids via DoM?

The Causality: Regioselectivity in DoM is a delicate balance between kinetic coordination and thermodynamic steric hindrance. When dealing with precursors that have conflicting directing metalation groups (DMGs), the choice of base is the ultimate determining factor. For instance, using s-BuLi with TMEDA at -78 °C increases the kinetic basicity of the organolithium by breaking down its hexameric aggregates into highly reactive monomers. This drives metalation to the most acidic position adjacent to the strongest DMG (e.g., a carboxylate or amide). However, if you require metalation at a less sterically hindered position, this kinetic approach fails. Switching to a bulky, thermodynamic base like LTMP (Lithium tetramethylpiperidide) or an n-BuLi/t-BuOK superbase system forces the metalation to the less hindered proton, effectively reversing the regioselectivity1[1].

DoM_Logic Start Disubstituted Precursor CheckDMG Assess Directing Groups Start->CheckDMG BaseSelect Select Base System CheckDMG->BaseSelect sBuLi s-BuLi / TMEDA (Kinetic Base) BaseSelect->sBuLi High Acidity LTMP LTMP / n-BuLi (Thermodynamic Base) BaseSelect->LTMP Steric Control Ortho1 Metalation at most acidic ortho-position sBuLi->Ortho1 Ortho2 Metalation at less hindered position LTMP->Ortho2 Quench CO2 Quench Ortho1->Quench Ortho2->Quench Product Target Benzoic Acid Quench->Product

Logical decision tree for Directed ortho-Metalation (DoM) base selection.

Self-Validating Protocol: Regioselective DoM & Carboxylation
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the substituted aromatic precursor (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C.

  • Metalation: Dropwise add s-BuLi (1.1 equiv). Validation Check: The solution should develop a distinct yellow/red hue, indicating the formation of the lithiated species.

  • In-Process QC: Before quenching the bulk reaction, extract a 0.1 mL aliquot, quench with D₂O, and run a rapid crude ¹H-NMR. Confirm >95% deuterium incorporation at the desired ortho-position.

  • Carboxylation: Bubble anhydrous CO₂ gas directly into the solution at -78 °C for 30 minutes. The color will rapidly discharge to pale yellow/clear as the carboxylate forms.

  • Workup: Warm to room temperature, quench with 1M HCl to pH 2, and extract with EtOAc.

Module 2: Palladium-Catalyzed Carboxylation of Aryl Halides

Q: My Pd-catalyzed carboxylation of bulky aryl bromides with CO₂ is yielding mostly biaryl homocoupling products or unreacted starting material. How do I fix this?

The Causality: The oxidative addition of an aryl halide to a Pd(0) center is generally rapid, but the subsequent insertion of CO₂ into the resulting Ar-Pd(II)-X bond is thermodynamically uphill. If CO₂ insertion is too slow, the intermediate undergoes transmetalation with another equivalent of the starting material, leading to biaryl homocoupling. To force the reaction toward the benzoic acid, you must manipulate the solvent and the ligand. Less polar solvents (like THF or benzene) exclusively favor biaryl formation. Switching to a highly polar solvent like DMF stabilizes the highly polar transition state required for CO₂ insertion2[2]. Furthermore, utilizing bulky, electron-rich phosphine ligands (such as DavePhos) sterically accelerates the reductive elimination of the carboxylate product and prevents catalyst poisoning3[3].

Pd_Cycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII CO2Ins CO2 Insertion PdII->CO2Ins Polar Solvent Bulky Ligand PdOOC Ar-COO-Pd(II)-X CO2Ins->PdOOC TransMet Reduction / Transmetalation PdOOC->TransMet TransMet->Pd0 Catalyst Regeneration Product Benzoate Product TransMet->Product

Catalytic cycle of Palladium-catalyzed carboxylation of aryl halides.

Self-Validating Protocol: Pd-Catalyzed Direct Carboxylation
  • Catalyst Loading: In a glovebox, charge a pressure vessel with the aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), DavePhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF (0.1 M). Validation Check: The initial mixture should be pale yellow.

  • Pressurization: Seal the vessel, remove from the glovebox, and pressurize with CO₂ to 10 atm. Heat to 80 °C for 16 hours.

  • Reaction Monitoring: Monitor via GC-FID. The reaction mixture will transition to a deep red/brown as the active Pd(0) species cycles. Disappearance of the aryl halide peak confirms conversion.

  • Isolation: Vent the CO₂, dilute with water, acidify with 2M HCl to precipitate the disubstituted benzoic acid, and filter.

Module 3: Aerobic Oxidation of Substituted Toluenes

Q: When oxidizing xylenes or substituted toluenes to benzoic acids, I encounter over-oxidation (ring degradation) or incomplete conversion. How do I optimize the oxidation without destroying sensitive functional groups?

The Causality: Traditional oxidations utilizing aqueous KMnO₄ occur at the biphasic interface and require extremely harsh conditions, which often leads to the destruction of sensitive functional groups (like ethers or nitriles) and poor yields 4[4]. To achieve high yields while maintaining functional group tolerance, you must shift to a homogeneous catalytic aerobic oxidation. By utilizing a Co(OAc)₂/NaBr catalyst system combined with a radical initiator (AIBN) in a non-acidic solvent (such as chlorobenzene), you bypass the need for destructive acidic environments (like acetic acid used in industrial AMOCO processes). This specific combination lowers the required activation temperature to 110 °C and strictly targets the benzylic C-H bonds via a radical mechanism, leaving the aromatic core and sensitive substituents intact5[5].

Aerobic_Ox Substrate Substituted Toluene React O2 Atmosphere 110°C Substrate->React Cat Co(OAc)2 / NaBr + AIBN Cat->React Solvent Non-Acidic Solvent (e.g., PhCl) Solvent->React Monitor GC-MS / TLC Monitoring React->Monitor Product Disubstituted Benzoic Acid Monitor->Product >90% Yield

Workflow for the mild aerobic oxidation of substituted toluenes.

Self-Validating Protocol: Aerobic Oxidation in Non-Acidic Solvents
  • Reagent Mixture: In a round-bottom flask equipped with an O₂ balloon, combine the substituted toluene (10 mmol), Co(OAc)₂ (5 mol%), NaBr (5 mol%), and AIBN (2 mol%) in chlorobenzene (20 mL).

  • Initiation: Heat the mixture to 110 °C under vigorous stirring. Validation Check: The solution color will shift from pink (Co(II)) to dark green/brown, visually confirming the generation of the active Co(III) catalytic species.

  • Monitoring: Track the reaction via crude ¹H-NMR. You will observe the disappearance of the benzylic protons (~2.3 ppm) and the emergence of the carboxylic acid proton (>10.0 ppm).

  • Isolation: Upon completion (typically 12-24 hours), cool the mixture, extract with saturated aqueous NaHCO₃, wash the aqueous layer with DCM, and acidify the aqueous phase with HCl to precipitate the pure benzoic acid.

Quantitative Strategy Comparison

To assist in selecting the optimal synthetic route for your specific disubstituted benzoic acid target, consult the comparative data below:

Synthetic StrategyOptimal Substrate TypeKey Reagents / CatalystTypical YieldReaction ConditionsPrimary Challenge Addressed
Directed ortho-Metalation Methoxybenzoic acids, amidess-BuLi/TMEDA or LTMP, CO₂70–85%THF, -78 °C to 0 °COvercomes poor regioselectivity in highly substituted aromatic rings.
Pd-Catalyzed Carboxylation Aryl bromides, triflatesPd(OAc)₂, DavePhos, CO₂54–84%DMF, Room Temp to 80 °CAvoids toxic CO gas; enables direct C-C bond formation with CO₂.
Aerobic Oxidation Substituted toluenes, xylenesCo(OAc)₂, NaBr, AIBN, O₂90–96%Chlorobenzene, 110 °CPrevents over-oxidation and functional group degradation.

References

  • Advances in Palladium-Catalyzed Carboxylation Reactions.National Institutes of Health (NIH).
  • First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation.The Journal of Organic Chemistry - ACS Publications.
  • Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide.Journal of the American Chemical Society - ACS Publications.
  • Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents.Organic-Chemistry.org.
  • Oxidation Reaction - Oxidative Synthesis of Benzoic Acid.Alfa Chemistry.

Sources

🧪 Technical Support Center: High-Throughput Screening of 3,5-Bis(methylsulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive troubleshooting and methodology guide for drug discovery professionals.

Overview & Mechanistic Rationale

The 3,5-bis(methylsulfonyl)benzoic acid scaffold (CAS 90536-91-7) is a highly functionalized, electron-deficient building block utilized in the synthesis of advanced screening libraries. Its derivatives have demonstrated significant utility in targeting complex biological systems, acting as species-selective inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase (AdoMetDC) and as potent modulators of voltage-gated sodium channels (NaV1.7/NaV1.8) for neuropathic pain management .

However, the intense polarity and strong electron-withdrawing nature of the two methylsulfonyl groups introduce specific physicochemical liabilities. This Technical Support Center provides mechanistic insights and self-validating protocols required to successfully screen these derivatives while avoiding common high-throughput screening (HTS) pitfalls.

Section 1: Frequently Asked Questions (FAQs)

Q: Why do my 3,5-bis(methylsulfonyl)benzoic acid amides precipitate upon dilution from DMSO into aqueous assay buffers? A: While the parent 3,5-bis(methylsulfonyl)benzoic acid is highly soluble at physiological pH (7.4) due to carboxylate deprotonation, masking this ionizable group (e.g., via amide or ester formation) drastically alters its solubility profile. The rigid, planar bis-sulfone moiety possesses a high crystal lattice energy. When diluted into aqueous media, the thermodynamic penalty of solvating this highly polar, non-ionizable surface often leads to rapid precipitation or the formation of colloidal aggregates.

Q: Can the bis(methylsulfonyl)phenyl group cause assay interference or act as a PAINS (Pan-Assay Interference Compound)? A: While not a classical PAINS, it requires careful handling. The two methylsulfonyl groups (Hammett σm​≈0.60 ) strongly withdraw electron density from the aromatic ring. In biochemical assays containing high concentrations of nucleophilic thiols (e.g., DTT, glutathione, or active-site cysteines), this extreme electron deficiency can occasionally facilitate nucleophilic aromatic substitution (S_NAr) or form transient Meisenheimer complexes, leading to irreversible target inactivation and false-positive readouts.

Q: How does this scaffold mechanistically engage targets like Voltage-Gated Sodium Channels (NaV)? A: The bis-sulfone moiety acts as a potent hydrogen bond acceptor and dipole interactant. In NaV channels, these derivatives typically bind within the pore or the voltage-sensor domain, where the electron-deficient aromatic ring engages in strong π -stacking or cation- π interactions with basic amino acid residues, stabilizing the channel in its inactive state and preventing the propagation of nociceptive action potentials .

Section 2: Troubleshooting Guide: Resolving HTS Assay Interferences

Issue 1: High well-to-well variability and non-saturating dose-response curves.

  • Mechanistic Cause: The compound has exceeded its kinetic solubility limit, forming colloidal aggregates. These colloids promiscuously sequester the target enzyme, leading to apparent (but false) inhibition.

  • Self-Validating Solution: Implement a detergent counter-screen. Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 1 mM CHAPS) to the assay buffer. If the IC50 shifts by >10-fold or activity is completely lost, the initial hit was an aggregation-based false positive. Confirm the presence of colloids directly using Dynamic Light Scattering (DLS) (see Protocol 1).

Issue 2: Apparent time-dependent inhibition that cannot be reversed by dialysis.

  • Mechanistic Cause: Covalent modification of the target protein via nucleophilic attack on the highly activated bis(methylsulfonyl) aromatic ring by assay components.

  • Self-Validating Solution: Perform a jump-dilution assay. Incubate the enzyme and inhibitor at 10x the IC50 concentration, then rapidly dilute 100-fold into a substrate solution. If enzymatic activity does not recover, the inhibition is irreversible. Validate this by running intact protein LC-MS to detect covalent adducts (see Protocol 2).

Section 3: Standard Operating Procedures (Experimental Protocols)
Protocol 1: Kinetic Solubility and DLS Aggregation Counter-Screening

This protocol ensures compounds are screened below their aggregation threshold, validating that observed inhibition is driven by soluble monomers.

  • Stock Preparation: Prepare a 10 mM stock of the derivative in 100% LC-MS grade DMSO.

  • Buffer Dilution: Dispense 1 µL of the DMSO stock into 99 µL of the exact HTS assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to achieve a 100 µM top concentration (1% DMSO final).

  • Serial Dilution: Perform 2-fold serial dilutions in the assay buffer down to 0.1 µM.

  • Incubation: Incubate the plate at room temperature for 2 hours (matching the typical HTS assay duration) to allow for thermodynamically driven aggregation.

  • DLS Measurement: Transfer 20 µL of each concentration to a 384-well glass-bottom plate. Read on a high-throughput Dynamic Light Scattering (DLS) instrument (e.g., Wyatt DynaPro).

  • Data Analysis: Plot the scattering intensity (kcps) against compound concentration. The concentration at which scattering intensity sharply increases and particle sizes exceed 10 nm is defined as the Critical Aggregation Concentration (CAC). Ensure all HTS dose-response data is interpreted only below this CAC.

Protocol 2: LC-MS/MS Thiol Reactivity Assay

This protocol validates whether the electron-deficient scaffold is susceptible to nucleophilic attack by assay reagents.

  • Reaction Setup: Prepare a 10 µM solution of the compound in 50 mM ammonium bicarbonate buffer (pH 7.4).

  • Nucleophile Addition: Add reduced glutathione (GSH) to a final concentration of 5 mM (a 500-fold molar excess).

  • Incubation: Incubate at 37°C for 4 hours.

  • Quenching: Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet any precipitated material.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reversed-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Validation: Monitor for the depletion of the parent mass and the appearance of a mass corresponding to the[M + GSH - leaving group] adduct. If adducts form, the compound must be flagged for potential assay interference.

Section 4: Quantitative Data & Physicochemical Profiling

The following table summarizes the typical physicochemical parameters and HTS liability metrics for the parent acid versus its common HTS library derivatives.

Compound ClassTypical cLogPpKa (Aqueous)Kinetic Solubility (pH 7.4)Aggregation Risk (HTS)Thiol Reactivity Risk
Parent 3,5-BMSBA 0.8 - 1.2~3.2>500 µM (Ionized)LowLow
Aliphatic Amides 1.5 - 2.5N/A (Neutral)50 - 100 µMModerateLow to Moderate
Aryl Amides 2.8 - 4.0N/A (Neutral)<10 µMHighModerate
Esters 2.5 - 3.5N/A (Neutral)<20 µM (Prone to hydrolysis)HighHigh (Hydrolysis)
Section 5: Pathway & Workflow Visualizations

HTS_Workflow Start Primary HTS Screen (10 µM) Hit Hit Identification (>50% Inhibition) Start->Hit DLS DLS Aggregation Test (Check for Colloids) Hit->DLS LCMS LC-MS Counter-Screen (Thiol Reactivity) Hit->LCMS FalsePos False Positive (Discard) DLS->FalsePos Aggregates >10nm DoseResp Dose-Response (IC50) DLS->DoseResp Soluble Monomer LCMS->FalsePos Covalent Adducts LCMS->DoseResp Stable Lead Validated Lead DoseResp->Lead

HTS triage workflow for validating 3,5-bis(methylsulfonyl)benzoic acid hits.

NaV_Pathway Stimulus Nociceptive Stimulus NaV NaV1.7 / NaV1.8 Channel Opening Stimulus->NaV Depol Membrane Depolarization NaV->Depol ActionPot Action Potential Generation Depol->ActionPot Pain Pain Signal to CNS ActionPot->Pain Inhibitor 3,5-Bis(methylsulfonyl) Derivative Inhibitor->NaV Blocks Pore / Voltage Sensor

Mechanism of 3,5-bis(methylsulfonyl) derivatives inhibiting NaV channels.

Section 6: References
  • Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase. Journal of Medicinal Chemistry (2018). URL:[Link]

  • Heteroaryl amides useful as inhibitors of voltage-gated sodium channels. US Patent 8519137B2 (2013). URL:

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 3,5-bis(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3,5-bis(methylsulfonyl)benzoic acid (CAS: 90536-91-7)[1]

Executive Summary

3,5-bis(methylsulfonyl)benzoic acid is a highly electron-deficient, rigid aromatic building block frequently utilized in the synthesis of kinase inhibitors and immunomodulatory therapeutics[2][3]. Due to the strong electron-withdrawing nature of its substituents, verifying its structural integrity via Proton Nuclear Magnetic Resonance (1H NMR) requires careful consideration of solvent effects and instrument resolution.

This guide objectively compares the performance of High-Field (400 MHz) vs. Benchtop (80 MHz) NMR platforms , alongside a comparative analysis of DMSO-d6 vs. CD3OD solvent systems , providing researchers with a field-proven, self-validating framework for routine analysis and quality control.

Mechanistic Causality in NMR Shift Profiling

To accurately interpret the 1H NMR spectrum of 3,5-bis(methylsulfonyl)benzoic acid, one must understand the causality behind the chemical shifts. The molecule possesses a C2v​ axis of symmetry, resulting in three distinct proton environments:

  • Aromatic Protons (H2, H6): Positioned ortho to the carboxylic acid (-COOH) and ortho to a methylsulfonyl (-SO2CH3) group. Both groups exert strong inductive (-I) and resonance (-M) electron-withdrawing effects, severely deshielding these protons. They appear as a doublet due to meta-coupling with H4.

  • Aromatic Proton (H4): Positioned between two -SO2CH3 groups. The synergistic deshielding effect of two adjacent sulfonyl groups pushes this proton exceptionally far downfield. It appears as a triplet due to meta-coupling with H2 and H6.

  • Aliphatic Protons (-CH3): The six protons of the two methylsulfonyl groups are equivalent and appear as a sharp, highly integrated singlet[4].

Expert Insight: The meta-coupling constant ( 4J ) in such rigid aromatic systems is typically very small (~1.5 to 2.0 Hz). Resolving this coupling is the primary differentiator between high-field and benchtop NMR performance.

Product Performance Comparison: Solvent Systems

The choice of deuterated solvent fundamentally alters the spectral landscape. Below is a comparison of the compound's performance in Dimethyl Sulfoxide-d6 (DMSO-d6) versus Methanol-d4 (CD3OD).

Table 1: Solvent Performance & Predicted Chemical Shifts
Proton EnvironmentDMSO-d6 (Optimal for full profiling)CD3OD (Optimal for rapid screening)Multiplicity & IntegrationCausality / Notes
-COOH ~13.50 ppmNot VisibleBroad Singlet (1H)Deuterium exchange in CD3OD masks the acidic proton. DMSO-d6 prevents this exchange via strong hydrogen bonding.
Ar-H (H2, H6) ~8.65 ppm~8.75 ppmDoublet, J ≈ 1.6 Hz (2H)Deshielded by ortho -COOH and -SO2CH3.
Ar-H (H4) ~8.45 ppm~8.55 ppmTriplet, J ≈ 1.6 Hz (1H)Maximum deshielding due to two ortho -SO2CH3 groups.
-SO2CH3 ~3.40 ppm~3.35 ppmSinglet (6H)Sharp aliphatic signal; serves as an excellent internal integration reference[5].

Verdict: DMSO-d6 is the superior choice for comprehensive structural validation because it allows for the observation of the carboxylic acid proton, ensuring no decarboxylation has occurred during prior synthetic steps.

Product Performance Comparison: NMR Platforms

For drug development professionals scaling up synthesis, choosing the right analytical platform balances cost, time, and resolution.

Table 2: 400 MHz High-Field vs. 80 MHz Benchtop NMR
Metric400 MHz High-Field NMR80 MHz Benchtop NMR
Resolution of 4J Coupling Excellent. Distinct doublets and triplets are clearly resolved.Poor. H2/H6 and H4 often merge into broad singlets or overlapping multiplets.
Signal-to-Noise (S/N) > 200:1 (16 scans)~ 50:1 (64 scans)
Throughput & Accessibility Low (Requires dedicated facility, cryogens)High (Fume-hood compatible, cryogen-free)
Best Use Case IND-enabling structural elucidation, impurity profiling.Routine QA/QC, reaction monitoring, raw material verification.

Experimental Workflow & Self-Validating Protocol

To ensure a self-validating system where the data proves its own accuracy, follow this step-by-step methodology for acquiring the 1H NMR spectrum in DMSO-d6.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 3,5-bis(methylsulfonyl)benzoic acid.

  • Dissolve in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS).

  • Self-Validation Check: Ensure complete dissolution. Particulate matter will distort the magnetic field homogeneity, ruining the resolution of the ~1.6 Hz meta-coupling. Transfer to a 5 mm NMR tube.

Step 2: Instrument Calibration (Tuning & Shimming)
  • Insert the sample into the spectrometer and lock onto the Deuterium ( 2 H) frequency of DMSO.

  • Perform automated or manual tuning and matching (ATM) for the 1 H channel.

  • Execute gradient shimming (TopShim or equivalent). Critical: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz to successfully resolve the aromatic meta-couplings.

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton with 30-degree flip angle (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Rigid aromatic protons have longer T1​ relaxation times. A sufficient D1 ensures quantitative integration between the aromatic protons and the methyl protons.

  • Dummy Scans (DS): 2 (Establishes steady-state magnetization).

  • Number of Scans (NS): 16 (for 400 MHz) or 64 (for 80 MHz).

Step 4: Processing & Verification
  • Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transform (FT).

  • Phase the spectrum manually to ensure a perfectly flat baseline.

  • Calibrate the chemical shift using the internal TMS peak at 0.00 ppm (or the residual DMSO pentet at 2.50 ppm).

  • Integrate the -SO2CH3 singlet and set its value to exactly 6.00. The aromatic region should subsequently integrate to 2.00 (H2/H6) and 1.00 (H4).

Analytical Workflow Visualization

G Start Sample Prep: 3,5-bis(methylsulfonyl)benzoic acid Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (-COOH visible) Solvent->DMSO CD3OD CD3OD (Rapid exchange) Solvent->CD3OD Instrument NMR Platform Selection DMSO->Instrument CD3OD->Instrument Benchtop 80 MHz Benchtop (Routine QA/QC) Instrument->Benchtop HighField 400 MHz High-Field (J-coupling resolution) Instrument->HighField Analysis Spectral Processing & Multiplet Analysis Benchtop->Analysis HighField->Analysis

Workflow for comparative NMR analysis of 3,5-bis(methylsulfonyl)benzoic acid.

References

  • PubChemLite - 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2). Université du Luxembourg.
  • CAS 90536-91-7 | 3,5-Bis(methylsulfonyl)benzoic acid. Sigma-Aldrich.
  • 4-(Methylsulfonyl)benzoic acid 4052-30-6. Guidechem.
  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry.
  • The discovery of high affinity and metabolically stable allosteric cyclin-dependent kinase 2 (CDK2) inhibitors. ChemRxiv.

Sources

A Researcher's Guide to the Characterization and Application of 3,5-bis(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth characterization of 3,5-bis(methylsulfonyl)benzoic acid, a specialized building block within the versatile family of benzoic acid derivatives. As a cornerstone in modern drug discovery, the benzoic acid scaffold provides a synthetically tractable platform for developing novel therapeutic agents.[1] The introduction of two strongly electron-withdrawing methylsulfonyl groups at the 3 and 5 positions of the phenyl ring imparts unique electronic and steric properties, making this compound a subject of interest for medicinal chemists and materials scientists.

This document moves beyond a simple data sheet to provide a comparative analysis, detailed experimental context, and workflow visualizations to empower researchers in their synthetic and analytical endeavors.

Core Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. 3,5-bis(methylsulfonyl)benzoic acid is a white to off-white crystalline solid. Its defining features are the two sulfone groups, which significantly influence its acidity, solubility, and reactivity compared to unsubstituted benzoic acid.

PropertyValueSource
Molecular Formula C₉H₁₀O₆S₂PubChem[2]
Molecular Weight 278.31 g/mol PubChem[2]
Monoisotopic Mass 277.99188 DaPubChem[2]
Appearance White to off-white solidInferred
Solubility Moderately soluble in polar organic solvents (e.g., DMSO, Acetone); sparingly soluble in water.[3]
Predicted XlogP -0.1PubChem[2]

The presence of the dual methylsulfonyl groups is expected to increase the acidity of the carboxylic acid proton (lowering the pKa) relative to benzoic acid's pKa of 4.2, a critical consideration for reaction-condition planning and formulation science.[4]

Synthetic Pathway and Experimental Protocol

The synthesis of methylsulfonyl-substituted benzoic acids is most commonly achieved through the oxidation of the corresponding substituted toluenes.[5] A plausible and efficient route to 3,5-bis(methylsulfonyl)benzoic acid begins with a nucleophilic aromatic substitution on a di-halo-substituted toluene, followed by oxidation.

Logical Synthesis Workflow

The following diagram illustrates a logical, multi-step approach for the preparation of the target compound, starting from commercially available materials.

A 3,5-Dibromotoluene B 3,5-bis(methylthio)toluene A->B  Sodium thiomethoxide,  CuI (cat.), high temp. C 3,5-bis(methylsulfonyl)toluene B->C  Oxidizing Agent (e.g., H₂O₂, m-CPBA) D 3,5-bis(methylsulfonyl)benzoic acid C->D  Strong Oxidant (e.g., KMnO₄, HNO₃/V₂O₅) [11]

Caption: A potential synthetic route to 3,5-bis(methylsulfonyl)benzoic acid.

Protocol: Oxidation of 3,5-bis(methylsulfonyl)toluene

This protocol describes the final oxidation step, which is a critical transformation in the synthetic sequence. The choice of an oxidant is key; while potassium permanganate is effective, industrial processes often utilize nitric acid with a catalyst for cost-efficiency.[5][6]

Materials:

  • 3,5-bis(methylsulfonyl)toluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • 10% Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 equivalent of 3,5-bis(methylsulfonyl)toluene with a solution of sodium carbonate (2 equivalents) in water.

  • Oxidation: While stirring vigorously, slowly add potassium permanganate (4-5 equivalents) in small portions to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

  • Workup: Cool the reaction mixture to room temperature. Destroy excess KMnO₄ by the careful addition of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.

  • Isolation: Filter the cooled solution to remove any insoluble impurities. Transfer the filtrate to a beaker and acidify to a pH of ~2 with 10% sulfuric acid.

  • Purification: The white precipitate of 3,5-bis(methylsulfonyl)benzoic acid should be collected by vacuum filtration, washed with cold deionized water, and dried under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Analytical Characterization Workflow

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. A standard workflow involves Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Synthesized Product B Dissolve in Deuterated Solvent (e.g., DMSO-d₆) A->B C Prepare KBr Pellet or Thin Film A->C D Dissolve in Volatile Solvent (e.g., MeOH) A->D E NMR Spectroscopy (¹H, ¹³C) B->E F IR Spectroscopy C->F G Mass Spectrometry (e.g., ESI-MS) D->G H Structural Confirmation & Purity Assessment E->H F->H G->H

Caption: General workflow for the spectroscopic analysis of a chemical compound.[7]

Expected Spectroscopic Data

The following tables outline the predicted spectroscopic signatures for 3,5-bis(methylsulfonyl)benzoic acid based on its structure and data from analogous compounds.[8][9][10]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegration/AssignmentRationale
¹H ~13.5Broad Singlet1H, -COOHAcidic proton, exchangeable.
~8.6Doublet (or Triplet)2H, Ar-H (pos. 2, 6)Deshielded by adjacent sulfonyl and carboxyl groups. Similar to 3,5-bis(trifluoromethyl)benzoic acid.[8]
~8.4Triplet (or Singlet)1H, Ar-H (pos. 4)Deshielded by two meta-sulfonyl groups.
~3.4Singlet6H, -SO₂CH₃Typical shift for methyl groups attached to a sulfone.
¹³C ~165--C=OCarbonyl carbon of a carboxylic acid.
~145-Ar-C (pos. 3, 5)Aromatic carbons directly attached to the electron-withdrawing sulfonyl groups.
~135-Ar-C (pos. 1)Aromatic carbon attached to the carboxyl group.
~132-Ar-CH (pos. 4)Aromatic methine carbon.
~128-Ar-CH (pos. 2, 6)Aromatic methine carbons.
~43--SO₂CH₃Methyl carbons attached to the sulfone.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeDescription
3300-2500O-H StretchVery broad band characteristic of a carboxylic acid dimer.[10]
~1710C=O StretchCarbonyl stretch, typical for an aromatic carboxylic acid.[10]
~1310 & ~1150S=O Asymmetric & Symmetric StretchStrong, characteristic absorptions for the sulfone group.
~1600, ~1475C=C StretchAromatic ring vibrations.
~920O-H BendOut-of-plane bend of the carboxylic acid dimer.

Table 3: Predicted Mass Spectrometry Data (ESI-Negative Mode)

m/zIonDescription
277.0[M-H]⁻Deprotonated molecular ion.
233.0[M-H-CO₂]⁻Loss of carbon dioxide from the parent ion.
154.0[M-H-CO₂-SO₂CH₃]⁻Subsequent loss of a methylsulfonyl radical.

Comparative Analysis: Structural Alternatives

The utility of 3,5-bis(methylsulfonyl)benzoic acid can be best appreciated by comparing it to other substituted benzoic acids commonly used in research.

CompoundStructureKey Differentiating FeaturesPrimary Applications
3,5-bis(methylsulfonyl)benzoic acid C₉H₁₀O₆S₂Strong, dual electron-withdrawing sulfonyl groups; potential for H-bond accepting.Synthetic building block for medicinal chemistry; ligand development.
3-(Methylsulfonyl)benzoic acid C₈H₈O₄SSingle electron-withdrawing group; less sterically hindered than the di-substituted analog.Building block for anti-inflammatory and antitumor agents.[3]
3,5-Dichlorobenzoic acid C₇H₄Cl₂O₂Halogen atoms provide sites for further functionalization (e.g., cross-coupling reactions).Intermediate in synthesis of pharmaceuticals and agrochemicals.[7]
3,5-bis(trifluoromethyl)benzoic acid C₉H₄F₆O₂Highly lipophilic and strongly electron-withdrawing CF₃ groups; clean NMR signals.Internal standard for quantitative NMR (qNMR) due to its simple, well-resolved proton signals.[8]

The choice between these reagents is dictated by the specific synthetic goal. The dual sulfonyl groups of the title compound offer strong electronic effects and two points for potential hydrogen bonding interactions, a feature of interest in designing molecules that bind to biological targets. In contrast, the trifluoromethyl analog is prized in analytical chemistry for its utility as a qNMR standard.[8]

Applications and Future Outlook

While specific applications of 3,5-bis(methylsulfonyl)benzoic acid are not extensively documented, its structural motifs are highly relevant in contemporary drug discovery.

  • Scaffold for Biologically Active Molecules: The benzoic acid core is a privileged structure in medicinal chemistry, found in drugs ranging from anti-inflammatories to anti-cancer agents.[1][11]

  • Modulation of Physicochemical Properties: The two methylsulfonyl groups act as potent electron-withdrawing groups and hydrogen bond acceptors. Incorporating this moiety into a drug candidate can significantly alter its acidity, solubility, and binding interactions with target proteins.

  • Analogue to Anti-Cancer Agents: The 3,5-disubstituted benzoic acid framework is found in experimental anti-cancer agents. For example, 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid (TAC-101) has demonstrated anti-angiogenic and antitumor effects by inhibiting the production of vascular endothelial growth factor (VEGF).[11][12] This suggests that other 3,5-disubstituted analogs, including the methylsulfonyl variant, warrant investigation for similar biological activities.

References

  • PubChemLite. 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2). Available at: [Link]

  • ResearchGate. Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Available at: [Link]

  • Issa, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Ecological and Applied Health Sciences, 3(1), 1-19. Available at: [Link]

  • PubChem. p-(Methylsulphonyl)benzoic acid. Available at: [Link]

  • PrepChem.com. Synthesis of 3,5-bis(phenylmethoxy)benzoic acid. Available at: [Link]

  • Google Patents. CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Available at: [Link]

  • PubMed. 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor. Oncol Res. 2004;14(9):407-14. Available at: [Link]

  • Sciencemadness.org. (2018). Benzoic Acid Synthesis options. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. Available at: [Link]

  • Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Available at: [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations... Available at: [Link]

  • NIST WebBook. Benzoic acid, 3-methyl-. Available at: [Link]

Sources

Analytical Methods for Sulfonylbenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonylbenzoic acids represent a highly versatile class of compounds. In the pharmaceutical industry, they serve as critical active pharmaceutical ingredients (APIs) and intermediates—ranging from loop diuretics like bumetanide to vaginal disinfectants like Monalazone disodium [1]. In biochemistry and proteomics, derivatives such as 5′-p-fluorosulfonylbenzoyladenosine (FSBA) are utilized as reactive ATP analogs to covalently label and map nucleotide-binding proteins, particularly kinases [2].

From an analytical perspective, sulfonylbenzoic acids present a unique set of challenges. Their molecular architecture combines a highly polar, ionizable carboxylic acid moiety with a reactive or sterically demanding sulfonyl/sulfonamide group. As an application scientist, I have found that successfully analyzing these compounds requires a deep understanding of their physicochemical properties to prevent chromatographic artifacts such as peak tailing, retention time drift, and poor ionization efficiency.

This guide objectively compares the two predominant analytical modalities for sulfonylbenzoic acids—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides field-proven, self-validating protocols for each.

Comparative Overview of Analytical Modalities

Selecting the appropriate analytical method depends entirely on the experimental objective. While HPLC-UV is the gold standard for routine quantification and stability testing, LC-MS/MS is indispensable for structural elucidation and trace-level proteomics.

Table 1: Performance Comparison of Analytical Methods for Sulfonylbenzoic Acids
ParameterHPLC-UV (Stability-Indicating Assay)LC-MS/MS (Impurity Profiling & Proteomics)
Primary Application Routine QA/QC, Assay Purity, Stability Testing [1]Structural Elucidation, Peptide Mapping [2], [3]
Sensitivity (LOD/LOQ) ~0.1 – 1.0 µg/mL~1 – 10 ng/mL
Detector Modality Photodiode Array (PDA) / UV (e.g., 220 nm, 254 nm)Electrospray Ionization (ESI) Triple Quadrupole or Orbitrap
Mobile Phase Additive Phosphate buffer (pH 3.0) or TFA (0.1%)Formic Acid (0.1%) or Acetic Acid (Volatile)
Matrix Compatibility Low to Moderate (Requires extraction/dilution)High (Compatible with complex tryptic digests)
Throughput High (10–20 min run times)Moderate (45–90 min gradients for proteomics)

Methodology 1: Stability-Indicating HPLC-UV Assay

Target: Quantification of sulfonylbenzoic acid APIs (e.g., Monalazone Disodium) and their degradation products.

The Causality Behind the Chemistry: Sulfonylbenzoic acids typically possess a pKa​ between 3.0 and 4.0. If analyzed at a neutral pH, the carboxylic acid group ionizes, drastically reducing its interaction with the hydrophobic stationary phase of a reversed-phase C18 column. To achieve reproducible retention and sharp peak symmetry, the mobile phase pH must be maintained at least 1 to 2 units below the pKa​ . We utilize a 20 mM potassium dihydrogen phosphate buffer adjusted to pH 3.0 [1]. This ensures the molecule remains in its fully protonated, lipophilic state.

Step-by-Step Protocol

1. Reagent & Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH2​PO4​ in 1 L of HPLC-grade water (20 mM). Adjust the pH precisely to 3.0 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane to prevent particulate accumulation on the column frit.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare an 80:20 (v/v) mixture of Mobile Phase A and B.

2. Sample Preparation

  • Accurately weigh 10 mg of the sulfonylbenzoic acid reference standard and dissolve it in 100 mL of diluent to yield a 100 µg/mL stock solution.

3. Chromatographic Conditions

  • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Gradient: Isocratic elution at 60% Mobile Phase A and 40% Mobile Phase B (adjust based on specific derivative lipophilicity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the aromatic benzoic acid chromophore).

  • Injection Volume: 20 µL.

4. Self-Validating System Criteria

  • Blank Injection: Run the diluent alone. The baseline must be free of ghost peaks at the expected retention time.

  • System Suitability Test (SST): Inject the 100 µg/mL standard six times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the theoretical plate count is >3000 , and the tailing factor is ≤1.5 .

Methodology 2: LC-MS/MS for FSBA-Modified Peptide Mapping

Target: Identification of nucleotide-binding sites (e.g., kinases or viral replicases) using the reactive sulfonylbenzoic acid analog, FSBA [2], [3].

The Causality Behind the Chemistry: FSBA acts as an ATP mimic. Its fluorosulfonyl group reacts covalently with nucleophilic residues (primarily lysine and tyrosine) within the kinase active site. Upon ester hydrolysis during sample processing, a stable sulfonylbenzoic acid (SB) tag (+183.98 Da) is left on the peptide [3]. To detect this mass shift, we must abandon the non-volatile phosphate buffers used in HPLC-UV, as they precipitate in and destroy the Electrospray Ionization (ESI) source. Instead, we use 0.1% Formic Acid, which provides the necessary protons for positive ion mode ( ESI+ ) while remaining completely volatile.

Step-by-Step Protocol

1. Protein Labeling & Digestion

  • Incubate the target protein (e.g., 10 µM HCV NS5B replicase) with 1 mM FSBA in a reaction buffer (pH 7.5) for 2 hours at room temperature [3].

  • Quench the reaction with 10 mM DTT.

  • Precipitate the protein using Trichloroacetic acid (TCA), wash the pellet with cold acetone, and perform an in-situ overnight digestion using MS-grade Trypsin (1:50 enzyme-to-protein ratio).

2. Peptide Desalting (Crucial Step)

  • Load the tryptic digest onto a C18 solid-phase extraction (SPE) trap column. Wash with 0.1% Formic Acid in water to remove all salts and unreacted FSBA. Elute the peptides with 80% Acetonitrile / 0.1% Formic Acid.

3. Nano-LC Separation

  • Column: Nano-UPLC C18 column (75 µm x 250 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Linear gradient from 5% to 40% Mobile Phase B over 60 minutes at a flow rate of 300 nL/min.

4. MS/MS Acquisition & Self-Validation

  • Self-Validation Step: Prior to the sample queue, inject a standard Cytochrome C or BSA tryptic digest. Validate that the mass accuracy of the precursor ions is <5 ppm and that the LC retention times are stable.

  • Acquisition: Operate the Orbitrap mass spectrometer in Data-Dependent Acquisition (DDA) mode. Select the top 10 most abundant precursor ions for High-Energy Collisional Dissociation (HCD) fragmentation.

  • Data Analysis: Search the resulting spectra against the target protein sequence, setting a dynamic modification of +183.983 Da (Sulfonylbenzoic acid tag) on Tyrosine and Lysine residues [3].

Analytical Decision Workflow

To streamline laboratory operations, the following decision tree illustrates the logical progression for analyzing sulfonylbenzoic acid derivatives based on the experimental objective.

G Start Sulfonylbenzoic Acid Sample Decision Analytical Objective? Start->Decision HPLC HPLC-UV (pH 3.0 Buffer + ACN) Decision->HPLC Purity/Assay LCMS LC-MS/MS (0.1% FA + ACN) Decision->LCMS Structural ID Routine Routine QA/QC & Stability Testing HPLC->Routine Structural Impurity Profiling & Peptide Mapping LCMS->Structural

Analytical decision workflow for selecting the appropriate modality for sulfonylbenzoic acids.

References

  • Title: GLOBAL DISCOVERY OF PROTEIN KINASES AND OTHER NUCLEOTIDE-BINDING PROTEINS BY MASS SPECTROMETRY Source: Mass Spectrometry Reviews (via PMC / NIH) URL: [Link]

  • Title: Affinity Labeling of Hepatitis C Virus Replicase with a Nucleotide Analog: Identification of binding site Source: Biochemistry (via PMC / NIH) URL: [Link]

A Comparative Guide to Quantitative Analysis of 3,5-bis(methylsulfonyl)benzoic acid: qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the precise purity and concentration determination of 3,5-bis(methylsulfonyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the fundamental causality behind methodological choices, ensuring a robust and scientifically sound approach to quantitative analysis.

The Principle of Quantitative NMR: A Paradigm of Direct Measurement

Quantitative NMR (qNMR) stands as a powerful analytical tool, distinguished by its status as a primary ratio method of measurement.[1][2] Unlike chromatographic techniques that rely on comparing an analyte's response to that of a chemically identical reference standard, qNMR leverages a fundamental principle of physics: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[3][4][5]

This unique characteristic allows for the quantification of a target analyte against a structurally different internal standard of known purity and mass.[5][6][7] The key advantages stemming from this principle include:

  • Absolute Quantification: It does not inherently require calibration curves, reducing sample preparation and analysis time.[3]

  • Universal Detection: Any soluble molecule containing NMR-active nuclei (most commonly ¹H) can be quantified, even those lacking a UV chromophore.[6]

  • Metrological Traceability: By using a Certified Reference Material (CRM) as the internal standard, the measurement can be made directly traceable to the International System of Units (SI).[5][8][9]

  • Structural Confirmation: The same experiment provides quantitative data and confirms the identity and integrity of the analyte structure.

Strategic Development of a qNMR Method for 3,5-bis(methylsulfonyl)benzoic acid

The successful implementation of a qNMR assay hinges on a series of logical, evidence-based decisions during method development. The trustworthiness of the final result is a direct consequence of the rigor applied at this stage.

Analyte & Internal Standard: A Synergistic Pairing

The selection of an appropriate internal standard (IS) is the cornerstone of an accurate qNMR experiment.[10][11] The IS acts as the anchor for the entire measurement; therefore, its selection must be deliberate.[11] For the analysis of 3,5-bis(methylsulfonyl)benzoic acid, we propose Dimethyl Sulfone (DMSO₂) as a suitable internal standard.

Why Dimethyl Sulfone?

  • High Purity & Stability: DMSO₂ is commercially available as a high-purity, non-hygroscopic, and chemically inert crystalline solid, ensuring the mass of the standard is accurately known.[9][12]

  • Signal Simplicity: It exhibits a single, sharp singlet in the ¹H NMR spectrum arising from its six equivalent methyl protons. This simplicity minimizes the chance of signal overlap.

  • Chemical Shift Resolution: The methyl signal of DMSO₂ appears around 3.1 ppm in DMSO-d₆, which is well-separated from the aromatic (8-9 ppm) and methylsulfonyl (around 3.4 ppm) signals of the analyte, 3,5-bis(methylsulfonyl)benzoic acid. This separation is critical for accurate integration of each peak.[6]

  • Solubility: Both the analyte and DMSO₂ are readily soluble in common deuterated solvents like DMSO-d₆, ensuring sample homogeneity.[10][13]

Caption: Analyte and selected Internal Standard with quantifiable protons.

Experimental Parameters: Ensuring Quantitative Integrity

To ensure the direct proportionality between signal integral and the number of nuclei holds true, the NMR experiment must be conducted under specific, validated conditions.[4]

  • Relaxation Delay (D1): This is arguably the most critical parameter for quantification. The D1 delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of all signals being quantified (both analyte and IS).[11] This ensures all protons have fully returned to their equilibrium state before the next pulse, preventing signal saturation that would lead to inaccurate integrals.

  • Pulse Angle: A 90° pulse angle is recommended to maximize the signal for each scan. The pulse width should be carefully calibrated for each sample.[14]

  • Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 1000 is recommended for high precision) for the peaks of interest.[14]

  • Solvent: DMSO-d₆ is an excellent choice as it readily dissolves both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.[14]

Experimental Protocol: qNMR Analysis

This protocol is designed as a self-validating system, where careful execution and adherence to principles ensure trustworthy results.

Workflow Overview

Caption: High-level workflow for the qNMR experiment.

Step-by-Step Methodology
  • Preparation of Standard and Analyte:

    • Accurately weigh approximately 10 mg of the internal standard (Dimethyl Sulfone, CRM grade) into a clean vial. Record the mass to 0.01 mg.

    • Accurately weigh approximately 25 mg of the 3,5-bis(methylsulfonyl)benzoic acid analyte into the same vial. Record the mass to 0.01 mg.

  • Dissolution:

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum using a quantitative pulse program.

    • Key Parameters: Pulse program with a 90° pulse, relaxation delay (D1) of 30 seconds (or 5x the longest T₁), acquisition time (AQ) of at least 3 seconds, and a sufficient number of scans (e.g., 16-64) to achieve adequate S/N.

  • Data Processing:

    • Apply Fourier transformation, followed by careful phase and baseline correction. An incorrect baseline can significantly distort integral values.[15]

    • Integrate the well-resolved singlet from the aromatic protons of the analyte (e.g., the signal for the proton at C2, ~8.7 ppm) and the singlet from the methyl protons of the internal standard (DMSO₂, ~3.1 ppm). Extend the integration region to cover at least 64 times the full width at half height (FWHH) to capture >99% of the signal intensity.[2][15]

  • Purity Calculation:

    • The mass fraction purity of the analyte (Purityₐ) is calculated using the following equation:

    PurityA​(%)=IIS​IA​​×NA​NIS​​×MIS​MA​​×mA​mIS​​×PurityIS​(%)

    Where:

    • I: Integral area of the signal for the analyte (A) or internal standard (IS).

    • N: Number of protons giving rise to the integrated signal.

    • M: Molar mass of the analyte or internal standard.

    • m: Mass of the analyte or internal standard.

    • PurityIS: Purity of the internal standard (from CRM certificate).

Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC-UV)

While qNMR offers a direct primary measurement, HPLC-UV is a ubiquitous and powerful separation-based technique widely used for purity analysis of benzoic acid derivatives.[16][17]

HPLC-UV Protocol (A Representative Method)
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]

  • Mobile Phase: Isocratic elution with a mixture of 40% Acetonitrile and 60% Water containing 0.1% Phosphoric Acid. The acidic modifier is crucial to ensure the analyte is in its non-ionized form, preventing peak tailing.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[17]

  • Quantification: External standard method using a multi-point calibration curve generated from a reference standard of 3,5-bis(methylsulfonyl)benzoic acid. Purity is typically determined by an area percent normalization method.

Performance Comparison

The following table presents a summary of expected performance data based on established validation principles for both techniques, in accordance with ICH Q2(R1) guidelines.[18]

Parameter qNMR HPLC-UV (Area %) Commentary
Principle Direct measurement of molar ratioComparison of UV absorbance to standardsqNMR is a primary method; HPLC is a comparative method.[1][19]
Accuracy (Trueness) Excellent (>99%)Very Good (98-102% recovery)qNMR accuracy is directly tied to the purity of the CRM IS and weighing precision.[20]
Precision (RSD) < 1.0%< 2.0%Both methods offer high precision; qNMR can achieve lower uncertainty.[19]
Specificity Excellent (based on unique chemical shifts)Good (potential for co-eluting impurities)qNMR can distinguish and quantify impurities if their signals are resolved. HPLC relies on chromatographic separation.
Linearity (r²) N/A (Direct ratio)> 0.999Linearity is an inherent property of qNMR.[21] HPLC requires demonstration over a defined range.
Reference Standard Requires a stable, pure IS (can be different from analyte).[7]Requires a high-purity standard of the analyte itself.The need for an identical analyte standard can be a limitation for novel compounds in HPLC.
Analysis Time ~15-20 min per sample~10 min per sample (post method development)qNMR method development is often faster as no column equilibration or gradient optimization is needed.[6]

Conclusion: Selecting the Appropriate Tool

Both qNMR and HPLC-UV are powerful and reliable techniques for the quantitative analysis of 3,5-bis(methylsulfonyl)benzoic acid. The choice between them depends on the specific analytical objective.

Choose qNMR when:

  • A primary, absolute measure of purity or concentration is required.

  • A certified reference standard of the analyte is unavailable or costly.

  • Metrological traceability to SI units is a critical requirement.

  • Simultaneous structural confirmation and quantification are desired.

Choose HPLC-UV when:

  • Routine, high-throughput analysis of multiple samples is needed.

  • The primary goal is to determine the purity profile based on the separation of impurities.

  • A high-purity reference standard of the analyte is readily available.

  • Quantification of trace-level impurities is the main objective.

Ultimately, for comprehensive characterization in a drug development setting, these techniques are best viewed as complementary. qNMR can be used to certify the purity of a primary reference standard, which can then be used to build robust, routine HPLC methods for quality control. This integrated approach leverages the direct measurement power of qNMR and the high-throughput separation capabilities of HPLC, ensuring the highest level of analytical confidence.

References

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Diehl, B., & Pierens, K. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of the Brazilian Chemical Society. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Gallo, V., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Al-Saeed, F. A., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. [Link]

  • HWI ANALYTIK GmbH. Quantitative NMR for Content Assignment of Phytochemical Reference Standards. [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

  • de Sain-van der Velden, M. G. M., et al. (2018, February 12). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of an Analytical Method. Journal of Natural Products. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Du, Z., & Jensen, R. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. [Link]

  • Wishart, D. S. (2020, November 4). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites. [Link]

  • Simmler, C., et al. (2013, June 5). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis. [Link]

  • Bureau International des Poids et Mesures (BIPM). qNMR. [Link]

  • Semantic Scholar. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]

  • Tom, S., & Phal, S. (2025, April 9). Determination of Benzoic Acid and Sorbic Acid in Fish Sauce Using HPLC-UV. Cambodia Journal of Basic and Applied Research. [Link]

  • SIELC. Separation of p-(Methylsulphonyl)benzoic acid on Newcrom R1 HPLC column. [Link]

  • Al-Shamiri, M. M., et al. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]

  • Simmler, C., et al. (2025, August 7). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Phytochemical Analysis. [Link]

  • Kim, H. Y., et al. (2020). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Korean Journal for Food Science of Animal Resources. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]

  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

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comparative study of methylsulfonyl vs. trifluoromethyl benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Methylsulfonyl vs. Trifluoromethyl Benzoic Acids: A Guide for Rational Drug Design

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by suboptimal physicochemical properties. When optimizing a benzoic acid pharmacophore, the choice of an electron-withdrawing group (EWG) at the para- or meta-position fundamentally alters the molecule's trajectory.

The trifluoromethyl (-CF3) and methylsulfonyl (-SO2Me) groups are two of the most privileged EWGs in medicinal chemistry. While they share similar electron-withdrawing capacities, their divergent lipophilicities, steric profiles, and hydrogen-bonding capabilities dictate profound differences in target affinity, solubility, and metabolic stability. This guide objectively compares these two substituents to inform rational structural modifications.

Electronic and Physicochemical Profiling

The electronic influence of these groups on the benzoic acid core is quantified by their Hammett constants ( σp​ ). The -SO2Me group ( σp​ = 0.72) exerts a stronger inductive and mesomeric electron-withdrawing effect than the -CF3 group ( σp​ = 0.54)[1].

This electronic disparity directly translates to the acidity of the corresponding benzoic acids. 4-(Methylsulfonyl)benzoic acid exhibits a pKa of 3.48 in water, whereas 4-(trifluoromethyl)benzoic acid has a pKa of approximately 3.69[2]. Both are significantly more acidic than unsubstituted benzoic acid (pKa 4.20), which enhances their ability to form stable salt bridges with basic amino acid residues (e.g., arginine or lysine) in target binding pockets.

The most striking dichotomy, however, lies in their lipophilicity. The -CF3 group is highly lipophilic (Hansch π constant +0.88), acting as a "greasy" cylindrical bulk that readily fills hydrophobic pockets. Conversely, the -SO2Me group is highly polar ( π≈ -1.63) and serves as a strong hydrogen bond acceptor. Substituting a -CF3 for a -SO2Me group typically reduces the LogP by over 2 log units, drastically improving aqueous solubility.

Table 1: Physicochemical Comparison of 4-Substituted Benzoic Acids

Property4-(Trifluoromethyl)benzoic acid4-(Methylsulfonyl)benzoic acid
Hammett Constant ( σp​ ) 0.540.72
Aqueous pKa (25°C) ~3.693.48
Hansch π constant +0.88-1.63
Hydrogen Bonding Weak/None (Hydrophobic bulk)Strong Acceptor (2 Oxygen atoms)
Primary PK Impact Increases half-life, high protein bindingImproves solubility, lowers LogP

Pharmacokinetic & Structural Biology Implications

The -CF3 Paradigm: Incorporating a -CF3 group on a benzoic acid ring effectively shields adjacent positions from cytochrome P450 (CYP) mediated oxidation due to the strength of the C-F bonds. However, its extreme lipophilicity can lead to high plasma protein binding, off-target toxicity (such as hERG channel inhibition), and poor aqueous solubility, often necessitating complex formulation strategies.

The -SO2Me Paradigm: The methylsulfonyl group is a classical bioisostere for sulfonamides. In the context of cyclooxygenase-2 (COX-2) inhibitors, the -SO2Me group is not merely a passive EWG; it actively anchors the molecule by forming critical hydrogen bonds within the target's active site[3]. Furthermore, it mitigates the lipophilic burden of the molecule, shifting the clearance mechanism toward renal excretion rather than strict hepatic metabolism.

G Start Lead Optimization: EWG on Benzoic Acid CheckLip Current Scaffold LogP? Start->CheckLip HighLogP LogP > 3.0 Need to improve solubility CheckLip->HighLogP High Lipophilicity LowLogP LogP < 2.0 Need to increase permeability CheckLip->LowLogP Low Lipophilicity ChooseSO2Me Select -SO2Me (Hydrogen Bond Acceptor, Lowers LogP) HighLogP->ChooseSO2Me ChooseCF3 Select -CF3 (Lipophilic Bulk, Metabolically Stable) LowLogP->ChooseCF3

Decision matrix for selecting -CF3 vs -SO2Me based on scaffold lipophilicity.

Self-Validating Experimental Protocols

To objectively compare these analogs during lead optimization, robust, self-validating experimental systems are required. Computational LogP/LogD models often fail to accurately predict the solvation energies of highly polarized groups like -SO2Me, making empirical validation mandatory.

Protocol 1: Determination of LogD (pH 7.4) via Shake-Flask LC-MS/MS

Causality & Validation: The inclusion of low, medium, and high LogD reference compounds ensures the system is self-validating. If the reference compounds deviate from established literature values, the assay is immediately flagged for non-equilibrium or emulsion artifacts.

  • Preparation : Prepare 10 mM stock solutions of 4-(CF3)benzoic acid, 4-(SO2Me)benzoic acid, and reference compounds (atenolol, metoprolol, propranolol) in DMSO.

  • Equilibration : Pre-equilibrate 1-octanol and 100 mM phosphate buffer (pH 7.4) by stirring together vigorously for 24 hours to ensure mutual saturation.

  • Partitioning : Add 10 µL of the compound stock to a vial containing 495 µL of pre-equilibrated octanol and 495 µL of pre-equilibrated buffer (final compound concentration 100 µM, 1% DMSO).

  • Agitation : Shake the vials at 300 rpm for 60 minutes at 25°C. This specific duration ensures thermodynamic equilibrium is reached without causing compound degradation.

  • Separation : Centrifuge at 3000 x g for 15 minutes. This step is critical to break micro-emulsions that would otherwise artificially inflate the aqueous phase concentration.

  • Quantification : Carefully sample the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Calculation : LogD = Log10(Peak Area_octanol / Peak Area_aqueous).

G Prep Sample Prep 100 µM in 1% DMSO Equil Octanol/Buffer Equilibration Prep->Equil Shake Shake Flask 60 min @ 25°C Equil->Shake Phase Phase Separation Centrifugation Shake->Phase LCMS LC-MS/MS Quantification Phase->LCMS

Self-validating shake-flask workflow for empirical LogD determination.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality & Validation: This assay determines if the -CF3 group provides superior metabolic shielding compared to the -SO2Me group. Verapamil and dextromethorphan are run concurrently as high-clearance positive controls to validate microsomal CYP enzyme activity.

  • Incubation Mixture : Combine human liver microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM test compound.

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling : Remove 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench the enzymatic activity by dispensing each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the CYP enzymes.

  • Analysis : Centrifuge to precipitate proteins (4000 x g, 15 min). Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Chemical Science - RSC Publishing (Source: rsc.org). 1

  • 4-(Methylsulfonyl)benzoic acid 97 4052-30-6 (Source: sigmaaldrich.com).

  • 4-(Trifluoromethyl)benzoic acid manufacturers and suppliers in india (Source: chemicalbook.com). 2

  • 3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) Phenyl Ketone as a Potent and Orally Active Cyclooxygenase-2 Selective Inhibitor: Synthesis and Biological Evaluation (Source: acs.org). 3

Sources

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